1-Iodo-4-(trifluoromethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDBROGOZBBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380457 | |
| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103962-05-6 | |
| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-(trifluoromethoxy)benzene is a versatile synthetic intermediate of significant interest in the fields of pharmaceutical and agrochemical research, as well as materials science. Its unique molecular architecture, featuring a benzene ring substituted with a reactive iodine atom and a lipophilic trifluoromethoxy group, imparts a valuable combination of properties. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for other functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of the iodo group provides a convenient handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Properties
The foundational characteristics of this compound are summarized below, providing a critical baseline for its application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃IO | [1][2] |
| Molecular Weight | 288.01 g/mol | [1][2] |
| CAS Number | 103962-05-6 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 177-179 °C (lit.) | [1] |
| Density | 1.84 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.504 (lit.) | [1] |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as dichloromethane and chloroform. | [4] |
| Physical State at Room Temperature | Liquid | [3][4] |
Structural Diagram:
Caption: Chemical structure of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is relatively simple, exhibiting two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
δ ~7.65-7.50 ppm (d, 2H): These signals correspond to the two aromatic protons ortho to the iodine atom. The electron-withdrawing nature of iodine deshields these protons, shifting them downfield.
-
δ ~7.00-6.85 ppm (d, 2H): These signals are attributed to the two aromatic protons ortho to the trifluoromethoxy group. The oxygen atom's lone pairs exert a shielding effect, shifting these protons upfield relative to those near the iodine.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the trifluoromethoxy group.
-
δ ~150-148 ppm (s): Carbon attached to the trifluoromethoxy group (C-O).
-
δ ~138-137 ppm (d): Two equivalent aromatic carbons ortho to the iodine atom.
-
δ ~122-120 ppm (d): Two equivalent aromatic carbons ortho to the trifluoromethoxy group.
-
δ ~120.4 ppm (q, ¹JCF ≈ 257 Hz): Carbon of the trifluoromethoxy group, showing a characteristic quartet due to coupling with the three fluorine atoms.
-
δ ~93-92 ppm (s): Carbon attached to the iodine atom (C-I). The heavy atom effect of iodine causes a significant upfield shift for this carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1280-1240 cm⁻¹ (strong): Asymmetric C-F stretching of the -OCF₃ group. This is often a very intense and characteristic band.
-
~1200-1150 cm⁻¹ (strong): Symmetric C-F stretching of the -OCF₃ group.
-
~1070-1020 cm⁻¹: C-O stretching of the aryl ether.
-
~830-800 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.
Synthesis Protocol: Diazotization-Iodination of 4-(Trifluoromethoxy)aniline
A common and reliable method for the preparation of this compound is the diazotization of 4-(trifluoromethoxy)aniline followed by a Sandmeyer-type iodination reaction. This procedure is widely applicable for the introduction of an iodine atom onto an aromatic ring.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Diazotization:
-
To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise.
-
Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate. The acidic medium is necessary for the formation of nitrous acid in situ, which is the diazotizing agent.
-
-
Iodination:
-
The cold diazonium salt solution is then added portion-wise to a stirred solution of potassium iodide (1.2 eq) in water.
-
Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the C-I bond. The evolution of nitrogen gas drives the reaction to completion.
-
-
Workup and Purification:
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen ceases.
-
The mixture is then extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
Self-Validation: The purity of the final product should be confirmed by NMR and GC-MS analysis, comparing the obtained spectra with the reference data.
-
Reactivity and Applications in Drug Development
The synthetic utility of this compound primarily stems from its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of the trifluoromethoxyphenyl moiety into a wide range of molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Representative Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)biphenyl
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required to activate the boronic acid for transmetalation to the palladium center.
-
-
Reaction Execution:
-
A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Causality: Heating is generally required to overcome the activation energy for the various steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
-
Self-Validation: The structure and purity of the final compound should be confirmed by NMR, and mass spectrometry.
-
Safety and Handling
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its physical properties make it amenable to a variety of reaction conditions, while its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
An In-Depth Technical Guide to the Synthesis of 1-Iodo-4-(trifluoromethoxy)benzene from 4-(Trifluoromethoxy)aniline
This guide provides a comprehensive technical overview for the synthesis of 1-Iodo-4-(trifluoromethoxy)benzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The synthesis is achieved through a modified Sandmeyer reaction, a robust and widely applicable method for the transformation of aromatic amines.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction: The Strategic Importance of this compound
This compound is a valuable building block in modern organic synthesis. The presence of the trifluoromethoxy group (-OCF3) can enhance the lipophilicity, metabolic stability, and bioavailability of target molecules, making it a desirable feature in medicinal chemistry. The iodine substituent serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[1]
The synthesis route from 4-(trifluoromethoxy)aniline is a classical and efficient method, proceeding via a two-step, one-pot process involving diazotization followed by iodination. This guide will provide a detailed examination of this transformation.
Reaction Overview
The overall transformation involves the conversion of the amino group of 4-(trifluoromethoxy)aniline into a diazonium salt, which is subsequently displaced by an iodide ion to yield the desired product.
References
- 1. nbinno.com [nbinno.com]
- 2. An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
1-Iodo-4-(trifluoromethoxy)benzene spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-Iodo-4-(trifluoromethoxy)benzene
Introduction
This compound (CAS No. 103962-05-6) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility as a synthetic intermediate stems from the unique and often synergistic properties conferred by its two functional groups. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reliable route for carbon-carbon and carbon-heteroatom bond formation.[1] Concurrently, the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts profound effects on the molecule's physicochemical properties. It is highly lipophilic, metabolically stable, and acts as a weak electron-withdrawing group, influencing the electronic nature of the aromatic ring.
Accurate and unambiguous structural confirmation of this building block is paramount for its effective use in multi-step syntheses. This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation is grounded in first principles and data from analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structural and physical properties of this compound are foundational to understanding its spectral characteristics.
| Property | Value | Source |
| CAS Number | 103962-05-6 | |
| Molecular Formula | C₇H₄F₃IO | |
| Molecular Weight | 288.01 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 177-179 °C | |
| Density | 1.84 g/mL at 25 °C | |
| Refractive Index | n20/D 1.504 |
graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Aromatic hydrogens H2 [label="H", pos="-2.2,1.3!"]; H3 [label="H", pos="-2.2,-1.3!"]; H5 [label="H", pos="2.2,-1.3!"]; H6 [label="H", pos="2.2,1.3!"]; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; // Substituents I [label="I", pos="0,-2.8!", fontcolor="#EA4335"]; O [label="O", pos="0,2.8!"]; C_F3 [label="C", pos="0,4.0!"]; F1 [label="F", pos="-1.0,4.8!", fontcolor="#34A853"]; F2 [label="F", pos="1.0,4.8!", fontcolor="#34A853"]; F3 [label="F", pos="0,5.2!", fontcolor="#34A853"]; C4 -- I; C1 -- O; O -- C_F3; C_F3 -- F1; C_F3 -- F2; C_F3 -- F3;
}
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and fluorine environments.
¹H NMR Analysis
Interpretation: The ¹H NMR spectrum is defined by the 1,4-disubstituted (para) aromatic ring. Due to the plane of symmetry bisecting the C1-C4 bond, there are two sets of chemically equivalent protons: H2/H6 and H3/H5. The protons ortho to the iodine atom (H3/H5) are deshielded by iodine's electron-withdrawing inductive effect and are expected to appear further downfield. The protons ortho to the trifluoromethoxy group (H2/H6) appear slightly more upfield. This arrangement creates a characteristic AA'BB' spin system, which often simplifies to two distinct doublets at higher field strengths.[3][4] The ortho coupling constant (³JHH) is typically in the range of 8-9 Hz.
Predicted Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.65 | Doublet (d) | ~ 8.8 | 2H | H3, H5 (ortho to I) |
| ~ 7.05 | Doublet (d) | ~ 8.8 | 2H | H2, H6 (ortho to -OCF₃) |
Note: These are predicted values based on data for 4-iodoanisole and accounting for the stronger withdrawing effect of -OCF₃ vs. -OCH₃.[3]
¹³C NMR Analysis
Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals. Due to molecular symmetry, only four signals will appear in the aromatic region (δ 110-160 ppm): two for the protonated carbons (C2/C6 and C3/C5) and two for the quaternary, substituent-bearing carbons (C1 and C4). The carbon attached to the -OCF₃ group (C1) will be significantly downfield. The carbon bearing the iodine atom (C4) exhibits a chemical shift influenced by the "heavy atom effect," which, contrary to electronegativity predictions, causes an upfield shift relative to other halogens. The trifluoromethoxy carbon itself (C-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant (~250-260 Hz).
Predicted Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment |
| ~ 149.5 | s | C1 (-OCF₃) |
| ~ 138.8 | s | C3, C5 |
| ~ 122.5 | s | C2, C6 |
| ~ 120.8 | q (J ≈ 257 Hz) | -OC F₃ |
| ~ 92.0 | s | C4 (-I) |
Note: Predicted values are based on data for 4-iodoanisole and trifluoromethoxybenzene.[5][6]
¹⁹F NMR Analysis
Interpretation: The ¹⁹F NMR spectrum provides a simple and definitive confirmation of the trifluoromethoxy group. The three fluorine atoms are chemically equivalent and are not coupled to any nearby protons. Therefore, the spectrum is expected to show a sharp singlet. The chemical shift for an aromatic -OCF₃ group typically appears in the range of -57 to -60 ppm relative to CFCl₃.[1][7] This distinct signal, far from most other fluorine resonances, serves as an excellent diagnostic peak.
Predicted Spectral Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ -58.5 | Singlet (s) | 3F | -OCF ₃ |
Note: Predicted value based on data for various aryl trifluoromethyl ether compounds.[1]
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Interpretation: The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected absorptions include:
-
Aromatic C-H Stretch: A weak band just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: A series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.
-
-OCF₃ Group Vibrations: This group is characterized by very strong and distinct bands. The C-F stretching vibrations typically appear in the 1300-1100 cm⁻¹ region. The C-O stretch associated with the ether linkage will also be present and strong.
-
C-H Out-of-Plane Bending: The 1,4-disubstitution pattern gives rise to a strong, characteristic band in the 860-800 cm⁻¹ region.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Weak | Aromatic C-H Stretch |
| ~ 1590, 1495 | Medium | Aromatic C=C Ring Stretch |
| ~ 1260 | Very Strong | C-F Stretch (asymmetric) |
| ~ 1220 | Very Strong | C-O Stretch / C-F Stretch |
| ~ 1160 | Very Strong | C-F Stretch (symmetric) |
| ~ 830 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted) |
Note: Predicted values based on general IR correlation tables and spectra of analogous compounds like trifluoromethoxybenzene.[6]
Mass Spectrometry (MS)
Interpretation: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation. Using a standard technique like Electron Ionization (EI), the molecular ion peak [M]⁺• is expected to be prominent. Due to the presence of iodine, a monoisotopic element with a large mass, its loss is a characteristic fragmentation pathway.
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule after losing one electron. For C₇H₄F₃IO, this will be at m/z = 288.
-
Key Fragments: The weakest bond in the molecule is the C-I bond. Cleavage of this bond results in the loss of an iodine radical (•I, 127 Da), leading to a major fragment ion at m/z 161, corresponding to the [C₇H₄F₃O]⁺ cation. The iodine cation itself may be observed at m/z 127. Further fragmentation of the m/z 161 ion can occur through the loss of CO (28 Da) to give [C₆H₄F₃]⁺ at m/z 133.
Predicted MS Fragmentation Data (EI):
| m/z | Proposed Fragment | Notes |
| 288 | [C₇H₄F₃IO]⁺• | Molecular Ion (M⁺•) |
| 161 | [C₇H₄F₃O]⁺ | [M - I]⁺, often a major fragment |
| 133 | [C₆H₄F₃]⁺ | [M - I - CO]⁺ |
| 127 | [I]⁺ | Iodine cation |
Experimental Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific sample probe.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay (d1) of 1 second and 16 scans is typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A 30° pulse angle with a relaxation delay (d1) of 2 seconds is a good starting point. A higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, typically with proton decoupling. Use an external reference or the instrument's calibrated frequency for referencing. A relaxation delay of 1-2 seconds and 32 scans is generally adequate.
-
Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to the FID before Fourier transformation. Manually phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Protocol 2: FT-IR Data Acquisition
-
Technique Selection: For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation.
-
Instrument Setup: Record a background spectrum on a clean, dry ATR crystal (e.g., diamond or zinc selenide).
-
Sample Analysis: Apply a single drop of this compound directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The ATR correction algorithm should be applied if quantitative analysis is desired, though it is less critical for qualitative identification.
Protocol 3: MS Data Acquisition
-
Technique Selection: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is a standard method for volatile, thermally stable compounds like this.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Setup:
-
Injector: Use a split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Source: Set the EI source temperature to 230 °C and the ionization energy to 70 eV.
-
Analyzer: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound. Analyze the molecular ion and the fragmentation pattern to confirm the structure.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and incompatible materials. Keep the container tightly sealed.[2]
Conclusion
The spectral characterization of this compound is straightforward using standard analytical techniques. The ¹H NMR spectrum is defined by a classic AA'BB' pattern for the aromatic protons. The ¹³C NMR spectrum confirms the six unique carbon environments, including the characteristic upfield shift of the iodine-bound carbon and the large quartet for the -OCF₃ carbon. A single, sharp peak in the ¹⁹F NMR spectrum provides unambiguous evidence of the trifluoromethoxy group. The IR spectrum displays strong, characteristic absorbances for the C-F bonds and the 1,4-disubstitution pattern, while mass spectrometry confirms the molecular weight of 288 amu and shows a predictable fragmentation pattern dominated by the loss of the iodine atom. Together, these spectral data provide a robust and self-validating fingerprint for the confident identification of this valuable synthetic intermediate.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4-Iodoanisole(696-62-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Iodoanisole(696-62-8) 13C NMR [m.chemicalbook.com]
- 6. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
solubility of 1-Iodo-4-(trifluoromethoxy)benzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-Iodo-4-(trifluoromethoxy)benzene in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 103962-05-6), a critical intermediate in the pharmaceutical, agrochemical, and material science sectors.[1][2] Lacking readily available quantitative solubility data, this document emphasizes the foundational principles governing its solubility, drawing on its structural attributes and comparisons with analogous compounds. It offers a robust framework for solvent selection, a detailed, field-proven experimental protocol for quantitative solubility determination, and an overview of modern computational prediction methods. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to effectively utilize this versatile compound in various solvent systems.
Introduction: The Significance of this compound
This compound is a specialized aromatic compound featuring a benzene ring substituted with an iodine atom and a trifluoromethoxy (-OCF₃) group.[2] This unique combination of functional groups imparts desirable properties, making it an invaluable building block in organic synthesis.
-
The iodine atom serves as an excellent leaving group, rendering the molecule highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular architectures.[2]
-
The trifluoromethoxy group is a powerful lipophilicity enhancer and can improve the metabolic stability and electronic characteristics of target molecules.[2]
These attributes are highly sought after in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[1][2] Understanding and controlling the solubility of this compound is a prerequisite for its effective use, influencing reaction kinetics, purification processes (like crystallization and extraction), and formulation development.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of any compound. This means that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound, a liquid at room temperature, is dictated by its molecular structure.[3][4]
Molecular Structure Analysis:
-
Polarity: The molecule possesses moderate polarity. The C-I bond is weakly polar, and the C-O-C ether linkage in the trifluoromethoxy group introduces some polarity. The highly electronegative fluorine atoms create a strong dipole within the -OCF₃ group. However, the overall molecule is dominated by the large, nonpolar benzene ring.
-
Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. The oxygen atom could theoretically act as a weak hydrogen bond acceptor, but this is sterically hindered and electronically diminished by the adjacent trifluoromethyl group.
-
Van der Waals Forces: As a relatively large molecule (M.W. 288.01 g/mol ) with a significant surface area, London dispersion forces are the predominant intermolecular interaction.[5]
Predictive Analysis: Based on this structure, this compound is expected to be:
-
Poorly soluble in highly polar, protic solvents like water, as it cannot overcome the strong hydrogen bonding network between water molecules.[3][6]
-
Readily soluble or miscible in a wide range of organic solvents. Its solubility will be highest in solvents that rely on dipole-dipole interactions and London dispersion forces. This includes nonpolar solvents and moderately polar aprotic solvents.
This theoretical assessment is supported by qualitative data which states the compound is poorly soluble in water but soluble in common organic solvents such as dichloromethane and chloroform.[3] A structurally similar compound, 4-Iodobenzotrifluoride, is noted to be miscible with benzene, toluene, ethanol, and ether, further reinforcing these predictions.[7][8]
Qualitative Solubility Profile
While precise quantitative data is not widely published, a qualitative solubility profile can be constructed based on the theoretical principles and available information for analogous compounds. This table serves as a practical guide for initial solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | Strong van der Waals interactions between aromatic rings. "Like dissolves like."[7] |
| Nonpolar Aliphatic | Hexanes, Heptane, Cyclohexane | Soluble / Miscible | Dominated by London dispersion forces, compatible with the aryl halide structure. |
| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Miscible | Similar polarity and reliance on dipole-dipole and dispersion forces.[3] |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Soluble / Miscible | Capable of dipole-dipole interactions without the disruptive H-bonding network of protic solvents. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | The alkyl portion of the alcohols provides nonpolar character, facilitating miscibility.[7] |
| Highly Polar Protic | Water | Poorly Soluble | Inability to form strong hydrogen bonds prevents dissolution in the highly structured water network.[3] |
Experimental Determination of Quantitative Solubility
For applications requiring precise concentrations, such as kinetic studies, crystallization development, or pharmaceutical formulations, experimental determination of solubility is essential. The following protocol is a robust method for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is adapted from established principles for solubility testing.[9]
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Step-by-Step Protocol
Objective: To determine the solubility of this compound in a selected organic solvent at 25°C.
Materials:
-
This compound (≥98% purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Temperature-controlled shaker or agitator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Centrifuge (optional)
-
Validated analytical instrument (e.g., HPLC with UV detector, Gas Chromatograph with FID)
Procedure:
-
Preparation of the Test System:
-
Place the sealed stock bottles of both the solute (this compound) and the solvent in a temperature-controlled environment (e.g., an incubator or water bath) set to 25°C. Allow them to equilibrate for at least 4 hours.
-
Causality: Pre-equilibration ensures that the initial mixing and subsequent measurements are not affected by temperature-induced volume or density changes.
-
-
Creation of a Saturated Solution:
-
To a 20 mL glass vial, add approximately 10 mL of the temperature-equilibrated solvent.
-
Add an excess of this compound. An excess is visually confirmed by the presence of a separate, undissolved liquid phase at the bottom of the vial after initial mixing.
-
Seal the vial tightly with the screw cap.
-
Causality: Using an excess of the solute is critical to ensure the solvent becomes fully saturated, reaching thermodynamic equilibrium.
-
-
Equilibration:
-
Place the vial in the temperature-controlled shaker set to 25°C.
-
Agitate the mixture vigorously for 24 hours. A preliminary time-course study (e.g., testing at 4, 8, 16, and 24 hours) can be conducted to confirm that equilibrium is reached, but 24 hours is a standard starting point.
-
Causality: Prolonged agitation at a constant temperature maximizes the surface area contact between the solute and solvent, ensuring that the dissolution process reaches its equilibrium point.
-
-
Phase Separation:
-
After agitation, remove the vial and let it stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.
-
For finer dispersions, centrifugation (e.g., 10 minutes at 3000 rpm) can be used to achieve clear phase separation.
-
Trustworthiness: This step is a self-validating control. A clear supernatant is essential for accurate sampling; any suspended microdroplets would artificially inflate the measured solubility.
-
-
Sampling and Analysis:
-
Prepare a calibration curve for this compound on the chosen analytical instrument (e.g., HPLC-UV).
-
Carefully draw a precise aliquot (e.g., 1.00 mL) from the clear supernatant (the saturated solvent phase), ensuring not to disturb the settled layer.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic droplets.
-
Dilute the filtered sample to a known volume with fresh solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the validated analytical method to determine its concentration.
-
-
Calculation:
-
Use the concentration from the analytical measurement and the dilution factor to calculate the concentration in the original saturated solution.
-
Express the final solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Advanced Approaches: Computational Solubility Prediction
In modern drug development and process design, computational models are increasingly used for early-stage solubility screening to save time and resources.[10] These methods predict solubility based on the molecular structures of the solute and solvent.
-
Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate structural features (descriptors) of a molecule with its solubility.[5]
-
Thermodynamic Models: Approaches like the Abraham solvation equation use descriptors for both the solute and solvent to estimate partition coefficients and, by extension, solubility.[3]
-
Machine Learning: By training algorithms on large datasets of known experimental solubility data, machine learning models can make highly accurate predictions for new compounds.[10][11][12]
While these predictive tools are powerful, they are not a substitute for experimental verification, especially for late-stage development and regulatory submissions.
Conclusion
This compound is a key synthetic intermediate whose utility is fundamentally linked to its solubility. Based on its molecular structure, it is a non-aqueous compound with broad miscibility across nonpolar, halogenated, and polar aprotic organic solvents. For research and development requiring precise control, the detailed experimental protocol provided in this guide offers a reliable and scientifically sound method for quantitative solubility determination. As the chemical sciences evolve, a combined approach, using predictive computational tools for initial screening followed by targeted experimental verification, will represent the most efficient path to leveraging the full potential of this versatile molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | CAS 57849-88-2 | Chemical Properties, Uses, Safety & Suppliers in China [fluorobenzene.ltd]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1-Iado-4-(trifluoromethoxy)benzene | 103962-05-6 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. store.astm.org [store.astm.org]
- 7. 4-Iodobenzotrifluoride | 455-13-0 [chemicalbook.com]
- 8. 4-Iodobenzotrifluoride CAS#: 455-13-0 [m.chemicalbook.com]
- 9. MT 181 - Solubility in organic solvents [cipac.org]
- 10. d-nb.info [d-nb.info]
- 11. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 12. dspace.mit.edu [dspace.mit.edu]
Introduction: A Key Building Block with a Critical Safety Profile
An In-depth Technical Guide to the Safe Handling of 1-Iodo-4-(trifluoromethoxy)benzene
This compound (CAS No: 103962-05-6) is a substituted aromatic halide that has become an invaluable building block for the modern medicinal chemist and materials scientist.[1][2] Its unique structure, featuring a reactive iodine atom and an electron-withdrawing trifluoromethoxy group, makes it a versatile intermediate in synthesizing complex molecules.[1][3][4] The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy (-OCF3) group is often incorporated to enhance crucial properties of the final compound, such as metabolic stability and lipophilicity.[4] These attributes have led to its use in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][3]
However, the same chemical reactivity that makes this compound so useful also necessitates a thorough understanding of its potential hazards. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of safety data sheet (SDS) points. It aims to provide a deeper, mechanistic understanding of the risks associated with this compound and to detail the field-proven protocols required for its safe handling, storage, and disposal.
Section 1: Hazard Identification and GHS Classification
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5][6][7] The primary hazards are related to its irritant properties and its status as a combustible liquid.
GHS Hazard Statements:
-
H227: Combustible liquid. [8]
These classifications mandate specific handling procedures. The irritation potential is a direct consequence of its chemical nature. As a reactive aromatic iodide, it can interact with biological macromolecules on the skin, in the eyes, and within the respiratory tract, leading to an inflammatory response. The trifluoromethoxy group can also contribute to its irritancy.
Caption: GHS Pictogram and associated hazard statements for this compound.
Section 2: Toxicological Profile and Exposure Routes
While comprehensive toxicological data for this compound is not fully available, the existing classifications point to specific risks upon exposure.[9] The primary concern is its potent irritant effect on multiple tissues.
-
Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5][7][9] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat and chest. The volatility of the compound, while not extreme, is sufficient to generate hazardous vapor concentrations if handled in a poorly ventilated area.[5]
-
Skin Contact: Direct contact causes skin irritation, characterized by redness, itching, and inflammation.[5][9] Prolonged or repeated contact can lead to more severe dermatitis.
-
Eye Contact: This is a significant risk. The chemical causes serious eye irritation.[5][9] Direct contact with the liquid or high concentrations of vapor can result in pain, redness, tearing, and potentially, damage to the cornea if not promptly and properly addressed.
-
Ingestion: Ingestion may lead to gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[9] The full systemic toxicological properties following ingestion have not been thoroughly investigated.[9]
It is crucial to note the absence of long-term toxicity data. There is no information available regarding its potential as a carcinogen, mutagen, or reproductive toxin.[10][11] This data gap necessitates a conservative approach, treating the compound as potentially hazardous with unknown long-term effects and ensuring that exposure is minimized at all times.
Section 3: First-Aid Protocols: A Self-Validating Emergency Response
In the event of an exposure, immediate and correct action is critical to mitigating harm. The following protocols are designed as a self-validating system, ensuring that each step logically addresses the chemical's properties.
Step-by-Step First-Aid Measures
-
In Case of Eye Contact:
-
Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to wash underneath.[5][9][12]
-
Causality: The extended flushing time is non-negotiable. It is required to physically remove the chemical and dilute any remaining substance to a non-irritating concentration, preventing prolonged contact with the delicate corneal tissue.
-
Follow-up: Seek immediate medical attention from an ophthalmologist.
-
-
In Case of Skin Contact:
-
Action: Immediately remove all contaminated clothing and shoes.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9][13]
-
Causality: The combination of soap and water helps to emulsify and remove the organic compound from the skin more effectively than water alone. Removing contaminated clothing prevents a continuous source of exposure.
-
Follow-up: If skin irritation develops or persists, seek medical attention.[5]
-
-
In Case of Inhalation:
-
Action: Move the affected person to fresh air at once.[9][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but only if you are trained to do so.[9][14]
-
Causality: Removing the individual from the contaminated atmosphere is the most critical step. Fresh air helps to clear the substance from the respiratory tract.
-
Follow-up: Seek immediate medical attention.[9]
-
-
In Case of Ingestion:
-
Action: Do NOT induce vomiting.[5][9] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9]
-
Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis, which can be a serious medical emergency. Diluting the substance in the stomach is a safer initial step.
-
Caption: Emergency first-aid workflow following exposure to this compound.
Section 4: Engineering Controls and Safe Handling Protocols
The most effective way to prevent exposure is to use a hierarchy of controls, prioritizing engineering and administrative controls over reliance on personal protective equipment (PPE).
Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[9] This is the primary engineering control to prevent inhalation of vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[10]
-
Safety Stations: An operational eyewash station and safety shower must be located in the immediate vicinity of the workstation where the chemical is handled.[12][15]
Step-by-Step Laboratory Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
-
Don PPE: Put on all required PPE as detailed in Section 5, including safety goggles with side shields, a lab coat, and appropriate chemical-resistant gloves.
-
Dispensing: When transferring the liquid, use a pipette or a graduated cylinder. Perform all transfers slowly and carefully to avoid splashing or creating aerosols. All dispensing must occur well within the fume hood.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any joints are properly sealed. If the reaction is to be heated, use a heating mantle and temperature controller, and ensure the setup includes a condenser to prevent vapor loss.
-
Post-Handling: After use, tightly close the container.[9] Wipe down the work surface in the fume hood with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare hands) and dispose of them in the designated chemical waste container.[10]
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[10]
Section 5: Personal Protective Equipment (PPE)
While engineering controls are paramount, PPE provides the essential final barrier against exposure.
-
Eye/Face Protection: Chemical safety goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13]
-
Skin Protection: Wear a chemically resistant lab coat. Appropriate gloves (e.g., nitrile) must be worn.[9][10] Always inspect gloves for tears or pinholes before use.
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, in situations where engineering controls fail or during a large spill clean-up, a respirator with an appropriate organic vapor cartridge may be necessary.[9][10] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[9]
Caption: The hierarchy of controls for managing chemical hazards.
Section 6: Spill, Storage, and Disposal Procedures
Accidental Release Measures: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the absorbed material into a suitable, labeled container for chemical waste.[9] Avoid runoff into sewers or waterways.[9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][16] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[5][9] The compound is also noted to be light-sensitive, so storage in an opaque or amber container is recommended.[12][15] Keep away from incompatible substances such as strong oxidizing agents.[5][9]
Disposal: Disposal of this compound and its contaminated materials must be handled as hazardous waste. All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5][10] Do not dispose of it down the drain.
Section 7: Fire and Explosion Data
This compound is a combustible liquid with a flash point of 156 °F (69 °C).[3][16] It is not highly flammable but will burn if heated.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[5][9][10]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[9][12] Containers may explode when heated.[12]
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[9][12]
Section 8: Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for safe handling and experimental design.
| Property | Value | Source |
| CAS Number | 103962-05-6 | [6][12] |
| Molecular Formula | C₇H₄F₃IO | [1][6] |
| Molecular Weight | 288.01 g/mol | [1][6] |
| Appearance | Colorless to light yellow/brown liquid | [1][2][3] |
| Boiling Point | ~185-186 °C | [3][16] |
| Density | ~1.85 - 1.87 g/mL at 25 °C | [1][3] |
| Flash Point | 156 °F / 69 °C | [3][16] |
| Water Solubility | Insoluble | [16] |
| Refractive Index | ~1.50 - 1.52 | [3][9] |
Conclusion
This compound is a powerful tool in chemical synthesis, but its utility is matched by its potential hazards. As an irritant to the skin, eyes, and respiratory system, and as a combustible liquid with uninvestigated long-term toxicological effects, it demands respect and careful handling. By understanding the causality behind the hazards and rigorously applying the engineering controls, safe work practices, and personal protective equipment detailed in this guide, researchers can confidently and safely leverage the unique chemical properties of this valuable compound to drive innovation in science and medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 57849-88-2 | Chemical Properties, Uses, Safety & Suppliers in China [fluorobenzene.ltd]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H4F3IO | CID 2777294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 103962-05-6 | TCI AMERICA [tcichemicals.com]
- 9. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. capotchem.cn [capotchem.cn]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. echemi.com [echemi.com]
The Trifluoromethoxy Group: A Keystone Functional Group for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethoxy (-OCF3) group emerging as a particularly powerful tool.[1][2][3] Its unique combination of high lipophilicity, exceptional metabolic stability, and distinct electronic properties allows medicinal chemists to overcome common challenges in drug design, such as poor permeability, rapid metabolism, and off-target effects.[1][4][5] This guide provides a comprehensive overview of the trifluoromethoxy group, from its fundamental physicochemical properties to its strategic application in optimizing pharmacokinetic and pharmacodynamic profiles. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights, offering researchers, scientists, and drug development professionals a practical framework for leveraging the -OCF3 group in their discovery programs.
The Physicochemical Landscape of the Trifluoromethoxy Group
The trifluoromethoxy group's utility stems from a unique confluence of electronic, steric, and lipophilic characteristics that distinguish it from other common functional groups, including its methoxy (-OCH3) and trifluoromethyl (-CF3) cousins.[4][6]
Electronic Profile
The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, significantly influencing the electron distribution of the parent molecule.[1][3] This "super-halogen" nature can alter the pKa of nearby ionizable groups, modulate the reactivity of aromatic rings, and influence key binding interactions within a target protein.[2] Unlike the methoxy group, which is a resonance donor, the trifluoromethoxy group is a weak resonance donor but a strong inductive withdrawer. This unique electronic signature is a key lever for fine-tuning a molecule's properties.
Lipophilicity: A Primary Driver of Permeability
One of the most significant and widely exploited features of the trifluoromethoxy group is its ability to substantially increase molecular lipophilicity.[1][3][4] Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04, making it more lipophilic than both a chlorine atom (+0.71) and a trifluoromethyl group (+0.88).[4] This property is instrumental in enhancing a drug's ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for CNS-targeted therapies.[1][4]
Metabolic Stability: The Power of the C-F Bond
The trifluoromethoxy group is exceptionally stable against metabolic degradation.[1][3][7] This stability arises from two primary factors:
-
High Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][4][8]
-
Steric Shielding: The bulky trifluoromethyl moiety provides steric hindrance around the ether oxygen, making it difficult for enzymes to access and oxidize the O-C bond, a common metabolic pathway for methoxy groups (O-demethylation).[4][5]
By strategically placing an -OCF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][8]
Comparative Physicochemical Properties
The following table summarizes key physicochemical parameters for the trifluoromethoxy group in comparison to other common substituents, providing a quantitative basis for strategic selection in drug design.
| Substituent | Hansch π | σ_meta | σ_para | van der Waals Radius (Å) |
| -H | 0.00 | 0.00 | 0.00 | 1.20 |
| -CH3 | 0.56 | -0.07 | -0.17 | 2.00 |
| -Cl | 0.71 | 0.37 | 0.23 | 1.80 |
| -CF3 | 0.88 | 0.43 | 0.54 | 2.70 |
| -OCH3 | -0.02 | 0.12 | -0.27 | - |
| -OCF3 | 1.04 | 0.38 | 0.35 | - |
Data compiled from various sources.
Strategic Applications in Drug Design
The decision to incorporate a trifluoromethoxy group is a strategic choice aimed at rationally modulating a molecule's properties to achieve a desired therapeutic profile.
The -OCF3 Group as a Bioisostere
Bioisosteric replacement is a cornerstone of medicinal chemistry, where one functional group is replaced by another to improve properties while maintaining desired biological activity. The trifluoromethoxy group is an effective bioisostere for several groups:
-
Methoxy Group (-OCH3): Replacing a metabolically labile methoxy group with a stable trifluoromethoxy group is a classic strategy to block O-demethylation, a common metabolic liability.[5] This switch, however, comes with a significant increase in lipophilicity and a change in electronic properties that must be considered in the context of the overall structure-activity relationship (SAR).
-
Halogens (e.g., -Cl, -Br): Due to its electronic properties and steric bulk, the -OCF3 group can sometimes serve as a "super-halogen," mimicking some of the properties of halogens while offering superior metabolic stability and a greater increase in lipophilicity.[2]
Caption: Bioisosteric replacement workflow.
Case Study: Riluzole
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of the successful application of a trifluoromethoxy group.[4] The -OCF3 moiety in Riluzole enhances its lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system.[4] Furthermore, the group's metabolic stability contributes to the drug's favorable bioavailability and half-life, ensuring sustained therapeutic concentrations.[4]
Impact on Target Binding
The trifluoromethoxy group can significantly influence a drug's binding affinity and selectivity for its biological target. Its strong dipole moment can engage in favorable dipole-dipole or multipolar interactions within the binding pocket. The increased lipophilicity can also enhance hydrophobic interactions, displacing water molecules and leading to an entropically favorable binding event.
Synthetic Methodologies: A Practical Guide
The incorporation of the trifluoromethoxy group has historically been a synthetic challenge.[9] However, recent advances have provided medicinal chemists with a more robust toolbox for introducing this valuable moiety.
Common Synthetic Approaches
-
From Phenols and Aryl Halides: The reaction of phenols with reagents like SF4 was an early method, though often harsh.[2] Modern methods often involve the use of more manageable trifluoromethoxylating reagents.
-
Electrophilic Trifluoromethoxylation: Reagents such as hypervalent iodine(III) compounds (e.g., Togni-type reagents) have enabled the direct trifluoromethoxylation of various nucleophiles, including phenols and electron-rich aromatics.[5]
-
Radical Trifluoromethoxylation: Visible-light photoredox catalysis has emerged as a powerful strategy for generating trifluoromethoxy radicals, which can then be used to functionalize a wide range of substrates under mild conditions.[9]
Experimental Protocol: Photoredox-Catalyzed Trifluoromethoxylation of an Aryl Bromide
This protocol provides a representative example of a modern method for introducing the -OCF3 group.
Objective: To synthesize a trifluoromethoxy-containing aromatic compound from an aryl bromide precursor using a photoredox-catalyzed reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Trifluoromethoxylation reagent (e.g., CsOCF3, 1.5 equiv)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%)
-
Solvent (e.g., anhydrous DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (450 nm)
Procedure:
-
To an oven-dried reaction vial, add the aryl bromide, the trifluoromethoxylation reagent, and the photocatalyst.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and irradiate with the blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethoxylated compound.
Validating Metabolic Stability: In Vitro Microsomal Assay
The claim of enhanced metabolic stability must be validated experimentally. The in vitro liver microsomal stability assay is a standard method used in early drug discovery to assess a compound's susceptibility to phase I metabolism.
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Experimental Protocol: Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution by diluting the stock to 20 µM in assay buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a liver microsome suspension (e.g., human, rat) to a final protein concentration of 0.5 mg/mL in assay buffer.
-
Prepare an NADPH regenerating system solution in assay buffer.[8]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound working solution to the wells for a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[8]
-
-
Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[8]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stop solution (e.g., acetonitrile containing an internal standard).[8] The 0-minute time point serves as the initial concentration baseline.[8]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
-
A compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable. Comparing a compound containing a trifluoromethoxy group to its methoxy analog in this assay provides direct, quantitative evidence of the group's stabilizing effect.
Future Perspectives
The trifluoromethoxy group is no longer an exotic entity but a key component in the medicinal chemist's toolkit.[2][6] As synthetic methods continue to improve, allowing for more facile and late-stage incorporation of the -OCF3 group, its application is expected to grow.[9] Future research will likely focus on developing a deeper understanding of its more subtle effects on protein conformation and exploring novel bioisosteric relationships. The continued strategic deployment of the trifluoromethoxy group will undoubtedly contribute to the development of safer, more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
1-Iodo-4-(trifluoromethoxy)benzene as a building block in materials science
An In-depth Technical Guide: 1-Iodo-4-(trifluoromethoxy)benzene as a Foundational Building Block in Advanced Materials Science
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorinated moieties into organic frameworks has become a cornerstone of modern materials science, enabling the development of materials with enhanced thermal, chemical, and electronic properties.[1] Among the array of fluorinated synthons, this compound has emerged as a particularly valuable and versatile building block.[2][3] This technical guide provides an in-depth analysis of its core attributes, synthesis, and pivotal role in constructing high-performance materials. We will explore the profound influence of the trifluoromethoxy (-OCF3) group on material properties and detail the application of this building block in essential cross-coupling reactions, providing field-proven protocols for its use in the synthesis of advanced polymers and functional organic materials.[4][5] This document is intended for researchers and scientists engaged in the fields of materials chemistry, polymer science, and organic electronics.
Introduction: The Strategic Importance of this compound
This compound is an aromatic compound distinguished by two key functional groups: a highly reactive iodine atom and a uniquely influential trifluoromethoxy group, attached to a benzene ring at the para position.[2] This specific arrangement makes it an invaluable intermediate for organic synthesis.[4] The iodine atom serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[2][6] Simultaneously, the trifluoromethoxy (-OCF3) group imparts a unique set of desirable properties to the final material, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.[2][5]
The convergence of this reactivity and property enhancement in a single molecule positions this compound as a critical component for innovation in diverse fields, from advanced polymers and coatings to the sophisticated organic semiconductors used in electronics.[3][4]
Physicochemical Properties
A clear understanding of the fundamental properties of this building block is essential for its effective use in synthesis and material design.
| Property | Value | Source(s) |
| CAS Number | 103962-05-6 | [4][7] |
| Molecular Formula | C₇H₄F₃IO | [4] |
| Molecular Weight | 288.01 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [4][8] |
| Boiling Point | ~177-179 °C | [7] |
| Density | ~1.84 - 1.87 g/mL at 25 °C | [4][7] |
| Refractive Index | n20/D ~1.504 | [7] |
| Solubility | Poorly soluble in water; soluble in common organic solvents. | [8] |
| Storage Conditions | Store at 2 - 8 °C in a dark, dry place.[4] Light sensitive.[7] | [4][7] |
The Trifluoromethoxy (-OCF3) Group: A Driver of Material Performance
The trifluoromethoxy group is not merely a trifluoromethyl (-CF3) group attached via an oxygen atom; its properties are distinct and highly advantageous.[1] The strong electronegativity of the fluorine atoms makes the -OCF3 group a potent electron-withdrawing substituent, which significantly alters the electronic landscape of the benzene ring.[5] This electronic influence, combined with its other physicochemical characteristics, is a primary reason for its incorporation into advanced materials.
Key Contributions of the -OCF3 Group:
-
Enhanced Thermal and Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1] This inherent strength makes the -OCF3 moiety highly resistant to thermal degradation and enzymatic cleavage, thereby increasing the operational lifetime and stability of materials.[1][2]
-
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, often more so than a -CF3 group.[5] In materials science, this translates to improved solubility in non-polar polymers and organic solvents, and can be used to tune the surface properties of materials, such as hydrophobicity.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can lower the HOMO and LUMO energy levels of conjugated systems. This is a critical parameter for designing organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Improved Chemical Resistance: The chemical inertness of the C-F bonds provides a shield against harsh chemical environments, making materials more durable and resistant to degradation.[2]
Synthesis of this compound
The most common and reliable synthesis of this compound begins with the commercially available 4-(trifluoromethoxy)aniline.[2][8] The process involves a classic Sandmeyer-type reaction, proceeding via a diazonium salt intermediate which is subsequently displaced by iodide.[8]
The causality behind this choice of pathway is clear: the amine group on the aniline precursor is readily converted into an excellent leaving group (N₂) via diazotization, allowing for a clean and high-yielding introduction of the iodine atom.
Caption: Synthesis workflow for this compound.
Core Reactivity: A Gateway to Advanced Materials
The synthetic utility of this compound in materials science is dominated by the reactivity of its carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions.[2][6] The C-I bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a Pd(0) catalyst, often under mild conditions. This high reactivity is the cornerstone of its role as a versatile building block.[9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless conjugated polymers and complex organic materials.[10] Coupling this compound with various arylboronic acids or esters allows for the systematic extension of conjugated systems, enabling precise tuning of the electronic and photophysical properties of the resulting materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Iado-4-(trifluoromethoxy)benzene | 103962-05-6 [chemicalbook.com]
- 8. This compound | CAS 57849-88-2 | Chemical Properties, Uses, Safety & Suppliers in China [fluorobenzene.ltd]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Note: Optimizing Suzuki Coupling Conditions for the Synthesis of Biaryl Compounds from 1-Iodo-4-(trifluoromethoxy)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety and the Suzuki Coupling Reaction
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry and materials science. Its unique electronic properties, combining high electronegativity with moderate lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] The synthesis of biaryl structures containing the trifluoromethoxy group is therefore of considerable interest. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it a cornerstone of modern organic synthesis.[3]
This application note provides a detailed guide to the Suzuki coupling of 1-iodo-4-(trifluoromethoxy)benzene with various arylboronic acids. We will delve into the critical experimental parameters, provide a robust, adaptable protocol, and explain the underlying mechanistic principles to empower researchers to successfully synthesize a wide range of 4-(trifluoromethoxy)biaryl derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is key to rationally selecting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and the reactivity of the aryl halide is crucial (I > Br > Cl).[2]
-
Transmetalation: The aryl group from the organoboron species (activated by a base) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters for this compound
The success of the Suzuki coupling hinges on the judicious selection of the catalyst, base, solvent, and boronic acid partner. For a substrate like this compound, the electron-withdrawing nature of the trifluoromethoxy group and the high reactivity of the carbon-iodine bond are key considerations.
Palladium Catalyst and Ligands
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common and effective precatalysts.[5] These Pd(II) and Pd(0) sources, respectively, are typically used in conjunction with a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle. For electron-poor aryl halides, electron-rich and sterically hindered phosphine ligands, such as tricyclohexylphosphine (PCy₃) and the biarylphosphines (e.g., XPhos, SPhos), have proven to be highly effective.[6]
The Role of the Base
The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective for a broad range of substrates.[3]
-
Phosphates: K₃PO₄ is another effective base, particularly for challenging couplings.[6]
-
Hydroxides: While strong bases like NaOH and KOH can be effective, they may also promote side reactions.
-
Fluorides: Cesium fluoride (CsF) and potassium fluoride (KF) can be particularly effective, especially when dealing with boronic esters or substrates sensitive to stronger bases.
Solvent Selection
The choice of solvent is critical for dissolving the reactants and facilitating the interaction of the various components in the catalytic cycle. A mixture of an organic solvent and water is often employed to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid. Common solvent systems include:
-
Toluene/water
-
Dioxane/water
-
Tetrahydrofuran (THF)/water
-
N,N-Dimethylformamide (DMF) can also be used, particularly for less reactive substrates, although it requires higher temperatures for effective removal.[7]
Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Boronic Acid Coupling Partner
A wide variety of arylboronic acids and their corresponding pinacol esters can be coupled with this compound. The electronic and steric properties of the boronic acid can influence the reaction rate and yield. Electron-rich boronic acids tend to react more readily, while sterically hindered boronic acids may require more forcing conditions.
Experimental Protocol: A General Procedure for the Suzuki Coupling of this compound
This protocol provides a robust and adaptable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the specific base, ligand, and temperature may be necessary for different boronic acid partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water (deionized and degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-(trifluoromethoxy)biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Summary of Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of aryl iodides. These serve as a valuable starting point for the optimization of the reaction with this compound.
| Parameter | Condition | Rationale & Reference |
| Aryl Halide | This compound | Aryl iodides are highly reactive in the oxidative addition step.[2] |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 equiv) | A slight excess is often used to drive the reaction to completion. |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium(II) precatalyst.[5] |
| Ligand | PCy₃ or XPhos (2-10 mol%) | Electron-rich, bulky phosphines are effective for coupling electron-poor aryl halides.[6] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv) | A variety of bases can be effective; the choice may depend on the specific boronic acid.[3][6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | A mixed aqueous/organic system is standard for dissolving all components. |
| Temperature | 80 - 110 °C | The required temperature will depend on the reactivity of the coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 4-(trifluoromethoxy)biaryl compounds from this compound. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation and optimization of this critical transformation in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Note: Palladium-Catalyzed Heck-Mizoroki Cross-Coupling of 1-Iodo-4-(trifluoromethoxy)benzene with Acrylates
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the Mizoroki-Heck reaction, focusing on the palladium-catalyzed cross-coupling of 1-iodo-4-(trifluoromethoxy)benzene with acrylate esters. The trifluoromethoxy (-OCF3) group is of profound importance in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and electronic properties that can significantly enhance the pharmacokinetic profiles of drug candidates.[1][2][3] This document outlines the reaction's mechanistic underpinnings, offers a robust, step-by-step experimental protocol, discusses key optimization parameters, and presents a workflow for successful synthesis and product isolation.
Introduction: The Strategic Importance of the -OCF3 Moiety
The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design.[2][4] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to modulate key molecular properties.[2]
Key Attributes of the Trifluoromethoxy Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -OCF3 group highly resistant to metabolic degradation by enzymes, which can prolong a drug's in vivo half-life.[1][2]
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can improve a molecule's ability to permeate cell membranes and enhance oral bioavailability.[1][2][3]
-
Electronic Modulation: It acts as a strong electron-withdrawing group through induction, influencing the electronic environment of the aromatic ring and potentially improving interactions with biological targets.[1][2]
The Heck reaction provides a powerful and versatile method for C-C bond formation, enabling the synthesis of substituted alkenes which are valuable intermediates in pharmaceuticals and materials science.[5][6] The products of this specific reaction, trifluoromethoxy-substituted cinnamic acid derivatives, serve as crucial building blocks for more complex therapeutic agents.[7]
The Heck Reaction: Mechanistic Insights
The Mizoroki-Heck reaction proceeds via a palladium catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency follows the halide trend: I > Br > Cl.[8][9]
-
Coordination and Migratory Insertion: The acrylate coordinates to the newly formed arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn addition, forming a new C-C bond.[10] With electron-deficient alkenes like acrylates, this addition occurs almost exclusively at the β-carbon.[8]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn fashion, to form the substituted alkene product and a hydrido-palladium(II) species.[8][10] This step predominantly yields the more thermodynamically stable trans-(E)-alkene.[8]
-
Reductive Elimination & Catalyst Regeneration: A base (e.g., triethylamine) neutralizes the generated H-X species and facilitates the reductive elimination of the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: Figure 1: Catalytic Cycle of the Heck Reaction.
Experimental Protocol
This protocol describes a representative reaction between this compound and ethyl acrylate.
3.1 Materials and Equipment
-
Reagents: this compound, Ethyl acrylate, Palladium(II) acetate (Pd(OAc)2), Triphenylphosphine (PPh3), Triethylamine (Et3N), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate (EtOAc), Brine, Anhydrous magnesium sulfate (MgSO4).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
3.2 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask and stir for 10 minutes to allow for catalyst formation. Then, add this compound (1.0 mmol), ethyl acrylate (1.2 mmol, 1.2 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Causality: A slight excess of the acrylate ensures complete consumption of the more expensive aryl iodide. Triethylamine is the base required to regenerate the catalyst in the final step of the cycle. DMF is a polar aprotic solvent that effectively solubilizes the reagents and catalyst components.[11]
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Causality: Elevated temperatures are typically required to drive the reaction, particularly the initial oxidative addition step.[12]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide spot is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Causality: The aqueous washes remove the DMF solvent and the triethylammonium iodide salt formed during the reaction.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The trans-coupling is typically confirmed by a large coupling constant (~16 Hz) between the vinylic protons in the ¹H NMR spectrum.
Optimization of Reaction Conditions
The efficiency and outcome of the Heck reaction are highly dependent on several parameters. The following table summarizes key variables and their typical effects, providing a starting point for optimization.[12][13]
| Parameter | Options | Typical Conditions & Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often preferred for its reliability and cost-effectiveness.[14] Catalyst loading is typically 0.5-5 mol%. |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃, Buchwald ligands | Triphenylphosphine (PPh₃) is a standard, effective ligand. More electron-rich and bulky phosphines can sometimes improve rates for less reactive substrates. |
| Base | Et₃N, K₂CO₃, NaOAc, DIPEA | Organic amines like Et₃N or DIPEA are common in phosphine-ligated systems.[5] Inorganic bases like K₂CO₃ are also effective, particularly in polar solvents.[14] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents like DMF or DMAc are generally excellent choices as they facilitate high reaction rates.[11][15] |
| Temperature | 60 - 140 °C | Typically 80-100 °C. Higher temperatures may be needed for less reactive aryl bromides or chlorides but can also lead to side reactions.[12][14] |
General Experimental Workflow
The following diagram illustrates the logical flow of the entire process, from initial setup to final analysis.
Caption: Figure 2: General workflow for the Heck reaction.
Conclusion
The Heck reaction of this compound with acrylates is a robust and highly valuable transformation for accessing key synthetic intermediates in drug discovery and materials science. By understanding the underlying mechanism and systematically optimizing reaction parameters such as catalyst, base, and solvent, researchers can reliably synthesize these important trifluoromethoxy-substituted cinnamates. The protocol provided herein serves as a validated starting point for further exploration and application.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium Catalyst Selection for Cross-Coupling with 1-Iodo-4-(trifluoromethoxy)benzene
Introduction: The Significance of the Trifluoromethoxy Moiety and the Power of Cross-Coupling
The trifluoromethoxy (-OCF₃) group has become a prized substituent in modern drug discovery and materials science. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] 1-Iodo-4-(trifluoromethoxy)benzene is a key building block for introducing this valuable moiety, serving as a versatile precursor in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]
This guide provides a comprehensive overview of palladium catalyst selection for the three most common cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the rationale behind catalyst and ligand choice, provide detailed experimental protocols, and offer insights to overcome common challenges.
Understanding the Substrate: The Role of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is primarily dictated by two features: the iodine atom and the trifluoromethoxy group.[1]
-
The Iodine Atom: The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles.[4] This inherent reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides.
-
The Trifluoromethoxy Group: As a strong electron-withdrawing group, the -OCF₃ substituent renders the aryl iodide more electron-deficient. This electronic effect can facilitate the oxidative addition step, which is often rate-determining.[4]
Catalyst and Ligand Selection: A Strategic Approach
The success of any cross-coupling reaction hinges on the judicious selection of the palladium source and, crucially, the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
For Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[2] For this compound, a variety of palladium catalysts have proven effective.
Key Considerations:
-
Palladium Precatalysts: While Pd(PPh₃)₄ can be used, modern, air-stable precatalysts like those developed by Buchwald and others offer superior activity and reproducibility.[5]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred. They promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step. For electron-deficient substrates like ours, ligands such as SPhos and XPhos are excellent choices.
-
Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction outcome and should be optimized.
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Iodo-4-(trifluoromethoxy)benzene
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety in Modern Drug Discovery
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, with these structural motifs present in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of fluorine-containing functional groups has become a critical strategy in drug design, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent.[1]
The -OCF3 group is highly lipophilic and metabolically stable, properties that can enhance the absorption, distribution, and half-life of drug candidates.[1] Its strong electron-withdrawing nature also significantly alters the electronic properties of the aromatic ring to which it is attached.[1] 1-Iodo-4-(trifluoromethoxy)benzene is a versatile building block that allows for the strategic introduction of the 4-(trifluoromethoxy)phenyl group into complex molecules. Its utility stems from the high reactivity of the carbon-iodine bond in various palladium-catalyzed cross-coupling reactions.[5]
This comprehensive guide provides detailed protocols and technical insights for the application of this compound in the synthesis of biaryl and other coupled products through Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Core Synthetic Strategies: An Overview
Palladium-catalyzed cross-coupling reactions are the premier methods for constructing C-C bonds in biaryl synthesis. The choice of reaction depends on the desired final structure. For the coupling of two aryl groups, the Suzuki-Miyaura reaction is often the method of choice due to its mild conditions and the commercial availability of a wide range of boronic acids. The Heck reaction enables the arylation of alkenes, while the Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds.[6] The reaction of this compound with an arylboronic acid provides a direct route to functionalized biaryl compounds.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(OAc)₂ is a common precatalyst that is reduced in situ to Pd(0). The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the reaction and improve yields, especially with challenging substrates.
-
Base: The base is essential for the transmetalation step, activating the boronic acid.[7] An inorganic base like K₂CO₃ or Cs₂CO₃ in an aqueous solution is commonly used.
-
Solvent System: A two-phase system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
Reaction: Synthesis of 4-Phenyl-1-(trifluoromethoxy)benzene
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 302.01 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.48 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 2.5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (302 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add toluene (5 mL) and a solution of K₂CO₃ (276 mg, 2.0 mmol) in water (2.5 mL).
-
Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Catalytic Cycle:
Protocol 2: Heck Reaction for Alkene Arylation
The Heck reaction is a powerful tool for forming a C-C bond between an aryl halide and an alkene, leading to substituted alkenes.[8][9] This reaction is particularly useful for synthesizing precursors to complex molecules and polymers.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Pd(OAc)₂ is a common choice. The reaction is often performed "ligand-free" with aryl iodides, though phosphine ligands can sometimes improve performance.
-
Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base like NaOAc, is required to neutralize the HI generated during the catalytic cycle.[10]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used to ensure solubility and allow for higher reaction temperatures.
Detailed Experimental Protocol:
Reaction: Synthesis of (E)-1-(4-(trifluoromethoxy)phenyl)prop-1-ene
Table 2: Reagents for Heck Reaction
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 302.01 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 0.01 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (302 mg, 1.0 mmol), styrene (173 µL, 1.5 mmol), and Pd(OAc)₂ (2.2 mg, 0.01 mmol).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent and Base Addition: Add DMF (5 mL) and triethylamine (279 µL, 2.0 mmol).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction's progress by GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL).
-
Washing and Drying: Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to obtain the substituted alkene.
Catalytic Cycle:
Protocol 3: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[11][12] This reaction is fundamental in the synthesis of conjugated enynes and aryl alkynes, which are important in materials science and as pharmaceutical intermediates.[11]
Causality of Experimental Choices:
-
Dual Catalyst System: The standard Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as the solvent and to neutralize the HX formed.
-
Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols, which often require specific ligands and conditions. The protocol provided here is a classic example.
Detailed Experimental Protocol:
Reaction: Synthesis of 1-(Phenylethynyl)-4-(trifluoromethoxy)benzene
Table 3: Reagents for Sonogashira Coupling
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 302.01 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (302 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (10 mL) followed by phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure.
-
Extraction and Washing: Partition the residue between ethyl acetate (20 mL) and water (15 mL). Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired aryl-alkyne.
Catalytic Cycle:
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation.[8][14] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene, DMF, and triethylamine are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Bases: Potassium carbonate and other bases can be corrosive. Avoid direct contact.
-
General Precautions: All reactions should be performed under an inert atmosphere to prevent catalyst degradation. Degassing of solvents is recommended for optimal results.
Conclusion
This compound is a highly effective reagent for the synthesis of biaryl compounds and other valuable molecular architectures through palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Heck, and Sonogashira couplings provide robust and reproducible methods for researchers in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes. By leveraging these powerful synthetic tools, the strategic incorporation of the trifluoromethoxy moiety can be readily achieved, facilitating the development of novel compounds with enhanced properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Preparation of Trifluoromethoxyphenyl Derivatives Using 1-Iodo-4-(trifluoromethoxy)benzene
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly sought-after moiety for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates and for imparting desirable properties to advanced materials.[1][2][3] The trifluoromethoxy group can significantly improve a molecule's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation, thereby extending its biological half-life.[1][4][5]
1-Iodo-4-(trifluoromethoxy)benzene stands out as a pivotal building block for the introduction of the trifluoromethoxyphenyl group.[6][7] The presence of the iodine atom provides a highly reactive handle for a multitude of cross-coupling reactions, making it a versatile precursor for the synthesis of a diverse array of complex organic molecules.[6][7] This guide provides detailed application notes and robust protocols for the utilization of this compound in several key synthetic transformations, offering researchers a practical and in-depth resource for their work.
Core Synthetic Strategies: An Overview
The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, as well as other transformations. This guide will focus on the following key methodologies:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and their derivatives.
-
Sonogashira Coupling: For the synthesis of aryl alkynes.
-
Heck Coupling: For the arylation of alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Ullmann Coupling: For the synthesis of biaryls and diaryl ethers.
-
Nucleophilic Aromatic Substitution (SNAr): For the formation of C-O bonds.
Each section will provide a detailed explanation of the reaction mechanism, a step-by-step experimental protocol, and a summary of typical reaction conditions and expected outcomes.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.[8]
Mechanism of Action
The catalytic cycle of the Suzuki coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Phenyl-1-(trifluoromethoxy)benzene
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add a 3:1 mixture of toluene and ethanol (10 mL) and water (1 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 80 °C |
| Typical Yield | 85-95% |
Table 1: Typical conditions for the Suzuki coupling of this compound.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10]
Mechanism of Action
The Sonogashira reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
Figure 2: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-Ethynyl-4-(trifluoromethoxy)benzene Derivatives
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkyne | Phenylacetylene |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Table 2: Typical conditions for the Sonogashira coupling of this compound.
Heck Coupling: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][11][12] It is a valuable tool for the synthesis of substituted alkenes.
Mechanism of Action
The Heck reaction mechanism involves:
-
Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates HX in the presence of a base, regenerating the Pd(0) catalyst.
Figure 3: Catalytic cycle of the Heck coupling.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)stilbene Derivatives
This protocol provides a general procedure for the Heck reaction of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate).
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkene | Styrene |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 100 °C |
| Typical Yield | 70-85% |
Table 3: Typical conditions for the Heck coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][13][14] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Mechanism of Action
The generally accepted mechanism involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl iodide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex and is subsequently deprotonated by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the desired aryl amine and regenerate the Pd(0) catalyst.
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Aryl-4-(trifluoromethoxy)anilines
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL).
-
Wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Aniline |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 75-90% |
Table 4: Typical conditions for the Buchwald-Hartwig amination.
Ullmann Coupling: Copper-Mediated Biaryl and Diaryl Ether Synthesis
The Ullmann reaction is a classic copper-mediated coupling of two aryl halides to form a biaryl, or an aryl halide and an alcohol/phenol to form a diaryl ether.[15][16][17] While traditionally requiring harsh conditions, modern modifications have made it a more versatile method.
Mechanism of Action
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. For biaryl synthesis, this intermediate can then react with a second molecule of the aryl halide. In the case of diaryl ether synthesis, the organocopper species reacts with an alkoxide or phenoxide.
Experimental Protocol: Synthesis of 4,4'-Bis(trifluoromethoxy)biphenyl
This protocol details the homocoupling of this compound to form the corresponding biphenyl.
Materials:
-
This compound
-
Copper powder, activated
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend activated copper powder (2.0 mmol) in anhydrous DMF (10 mL).
-
Add this compound (1.0 mmol).
-
Heat the reaction mixture to 140-150 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the copper salts.
-
Pour the filtrate into dilute HCl (50 mL) and extract with toluene (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by recrystallization or column chromatography.
| Parameter | Condition |
| Aryl Halide | This compound |
| Reagent | Activated Copper Powder |
| Solvent | DMF |
| Temperature | 140-150 °C |
| Typical Yield | 40-60% |
Table 5: Typical conditions for the Ullmann homocoupling.
Nucleophilic Aromatic Substitution (SNAr): Diaryl Ether Formation
While the carbon-iodine bond is more commonly utilized in cross-coupling reactions, under certain conditions, nucleophilic aromatic substitution can be achieved, particularly with highly activated aromatic systems or with strong nucleophiles. For the synthesis of diaryl ethers, a copper-catalyzed Ullmann-type condensation or a base-mediated SNAr can be employed.
Mechanism of Action
In the base-mediated SNAr, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a transient, negatively charged Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction.
Experimental Protocol: Synthesis of 4-Phenoxy-1-(trifluoromethoxy)benzene
This protocol describes the synthesis of a diaryl ether via a base-mediated reaction between this compound and phenol.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add phenol (1.2 mmol) and potassium carbonate (2.0 mmol) in DMF (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
| Parameter | Condition |
| Aryl Halide | This compound |
| Nucleophile | Phenol |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 120 °C |
| Typical Yield | 60-75% |
Table 6: Typical conditions for the synthesis of diaryl ethers.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of trifluoromethoxyphenyl derivatives. The palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig, as well as the copper-mediated Ullmann coupling and nucleophilic aromatic substitution, provide a powerful toolkit for researchers in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a practical resource for the efficient and reliable synthesis of these important compounds.
References
- 1. 1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. odinity.com [odinity.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Ullmann Reaction [drugfuture.com]
Application Notes & Protocols: Leveraging 1-Iodo-4-(trifluoromethoxy)benzene in the Synthesis of Novel Heterocycles
Introduction: The Strategic Importance of the Trifluoromethoxy Group
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent.[1][2] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a distinct combination of high metabolic stability, increased lipophilicity, and unique electronic characteristics without significantly increasing steric bulk.[2][3] These properties can enhance a molecule's membrane permeability, binding affinity to biological targets, and overall pharmacokinetic profile, making it a highly desirable feature in the design of novel pharmaceuticals and agrochemicals.[2][4][5]
1-Iodo-4-(trifluoromethoxy)benzene stands out as a pivotal building block for introducing this "magic" group. The presence of the iodine atom, an excellent leaving group, renders the molecule highly reactive in a suite of palladium-catalyzed cross-coupling reactions.[1] This reactivity provides a versatile and reliable handle for forging new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex, trifluoromethoxylated heterocyclic scaffolds which are foundational in medicinal chemistry.[4][6]
This guide provides detailed protocols and technical insights into the application of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] Its high functional group tolerance and generally mild conditions make it ideal for the late-stage functionalization of complex molecules. When using this compound, this reaction allows for the direct coupling of the trifluoromethoxyphenyl moiety to a variety of heterocyclic boronic acids or esters, yielding biaryl and heteroaryl-aryl structures.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes this step highly efficient.[8]
-
Transmetalation: The organoboron species (e.g., a heterocyclic boronic acid) coordinates to the palladium center. In the presence of a base (like K₂CO₃ or Cs₂CO₃), a ligand exchange occurs, transferring the organic group from boron to palladium.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(4-Trifluoromethoxyphenyl)thiophene
This protocol details the coupling of this compound with thiophene-2-boronic acid.
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 288.01 | 1.0 | 288 mg | Aryl Halide |
| Thiophene-2-boronic acid | 127.96 | 1.2 | 154 mg | Boronic Acid |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Step-by-Step Methodology
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (288 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum evacuation and backfilling with argon or nitrogen gas. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Part 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[10] This reaction is indispensable for synthesizing heterocycles containing an alkyne linker or for building precursors to more complex fused systems via subsequent cyclization reactions.[11][12] It typically employs a dual-catalyst system of palladium and a copper(I) salt.[10]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[13]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of this compound to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) catalyst (e.g., CuI) in the presence of a base (typically an amine like triethylamine) to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation & Elimination: The copper acetylide then undergoes transmetalation with the Ar-Pd(II)-I complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[10]
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-(trifluoromethoxy)benzene
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 288.01 | 1.0 | 288 mg | Aryl Halide |
| Phenylacetylene | 102.13 | 1.1 | 112 mg (122 µL) | Alkyne |
| Pd(PPh₃)₄ | 1155.56 | 0.02 | 23 mg | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg | Copper Co-catalyst |
| Triethylamine (TEA) | 101.19 | 3.0 | 304 mg (416 µL) | Base & Solvent |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (23 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (416 µL, 3.0 mmol). Stir the mixture to dissolve the catalysts. Add this compound (288 mg, 1.0 mmol) followed by phenylacetylene (122 µL, 1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor for completion by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (eluting with hexane) to afford the desired alkynylated product.[14]
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast array of amines.[15][16] This reaction is crucial for constructing N-aryl heterocycles, which are prevalent scaffolds in pharmaceuticals.[6] The reaction requires a strong, non-nucleophilic base and often employs bulky, electron-rich phosphine ligands to facilitate the key reductive elimination step.[16][17]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination differs slightly from C-C couplings.[15]
-
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, displacing the halide ligand. The strong base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The aryl and amido groups are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst. The use of sterically hindered ligands like XPhos or SPhos accelerates this step.[16]
Experimental Protocol: Synthesis of N-Morpholino-4-(trifluoromethoxy)benzene
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 288.01 | 1.0 | 288 mg | Aryl Halide |
| Morpholine | 87.12 | 1.2 | 105 mg (105 µL) | Amine |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | Catalyst Precursor |
| XPhos | 476.62 | 0.04 | 19 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene, anhydrous | - | - | 5 mL | Solvent |
Step-by-Step Methodology
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in a glovebox. Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry vial equipped with a stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL), this compound (288 mg, 1.0 mmol), and morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block at 100°C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N-arylated product.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of novel heterocycles. Its utility is primarily demonstrated through palladium-catalyzed cross-coupling reactions, which provide reliable and modular strategies for C-C and C-N bond formation. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as validated starting points for researchers and drug development professionals. By understanding the mechanistic principles and carefully controlling reaction parameters, chemists can efficiently incorporate the valuable trifluoromethoxyphenyl motif to accelerate the discovery of new chemical entities with enhanced properties.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. media.neliti.com [media.neliti.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijnc.ir [ijnc.ir]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
low yield in Suzuki coupling of 1-Iodo-4-(trifluoromethoxy)benzene
An in-depth guide to overcoming common challenges in the palladium-catalyzed cross-coupling of an electron-deficient aryl iodide.
Introduction: The Challenge of Electron-Deficient Substrates
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance.[1] However, the reaction is not without its nuances. When employing electron-deficient substrates, such as 1-Iodo-4-(trifluoromethoxy)benzene, researchers can face unexpectedly low yields. The potent electron-withdrawing nature of the trifluoromethoxy (–OCF3) group significantly alters the electronic properties of the aryl halide. While this electronic deficiency can accelerate the initial oxidative addition step, it often has the opposite effect on the final, product-forming reductive elimination step, creating a kinetic bottleneck that can lead to catalyst decomposition and the formation of undesirable byproducts.[2]
This guide provides a structured troubleshooting framework to diagnose and resolve the common issues encountered when coupling this challenging substrate.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental observations, explains the underlying chemical principles, and provides actionable solutions to improve reaction outcomes.
Q1: My reaction has stalled with significant starting aryl iodide remaining. I'm also observing a black precipitate (palladium black). What is the primary cause?
A1: The likely culprit is catalyst decomposition.
The formation of palladium black is a clear indicator that the active, soluble Pd(0) catalyst has aggregated and precipitated out of the solution, halting the catalytic cycle.[3] While the electron-deficient nature of your substrate accelerates oxidative addition, the subsequent steps (transmetalation and especially reductive elimination) can be slow. This extended lifetime of the Pd(II) intermediate, or poorly stabilized Pd(0) species, increases the probability of decomposition before the cycle can complete.
Causality & Recommended Actions:
-
Suboptimal Ligand Choice: The most common cause is a ligand that cannot adequately stabilize the palladium center throughout the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) are often poor choices for this substrate.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step and provide superior steric protection to the palladium center, preventing aggregation.[4] Consider modern Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[5]
-
-
Presence of Oxygen: Even trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[2][3]
-
Excessive Temperature: High temperatures can accelerate not only the desired reaction but also catalyst decomposition pathways.[3]
-
Solution: With a more active catalyst/ligand system, it's often possible to run the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C).
-
Q2: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my boronic acid partner. How can this be minimized?
A2: Boronic acid homocoupling is typically caused by oxygen or an excess of Pd(II) species before the cycle initiates.
This side reaction consumes your nucleophile and complicates purification. It can occur via a Pd(II)-catalyzed pathway before the Pd(II) precatalyst is fully reduced to the active Pd(0) state, or through an oxygen-mediated process.[2]
Causality & Recommended Actions:
-
Oxygen in the Reaction Mixture: As with catalyst decomposition, oxygen is a primary driver of homocoupling.[2]
-
Solution: Implement the rigorous degassing procedures described in A1.
-
-
Reaction Setup Sequence: The order of reagent addition can influence the initial moments of the reaction.
-
Solution: Try adding the palladium catalyst/precatalyst last, after the aryl iodide, boronic acid, base, and solvent have been combined and thoroughly degassed under an inert atmosphere. This ensures the catalyst enters a well-mixed, oxygen-free environment ready for the catalytic cycle.
-
-
Choice of Base/Solvent: Certain conditions can favor this side reaction.
-
Solution: While less common, if the problem persists, screen different bases. Sometimes, switching from a carbonate to a phosphate base (e.g., K₃PO₄) can alter the reaction kinetics favorably.
-
Q3: I'm observing the formation of trifluoromethoxybenzene, the dehalogenated byproduct of my starting material. What causes this side reaction?
A3: Dehalogenation (or hydrodehalogenation) points to the unwanted intervention of palladium-hydride (Pd-H) species.
These Pd-H species can arise from various sources and will readily undergo reductive elimination with the aryl group bound to the palladium, cleaving the C-I bond and replacing it with a C-H bond.[8]
Causality & Recommended Actions:
-
Source of Hydride: The hydride can originate from the base (e.g., formate impurities), solvent (e.g., alcohols), or even the boronic acid itself under certain conditions.
-
Solution:
-
Base Selection: Switch to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are less prone to generating hydride species.[6]
-
Solvent Purity: Use high-purity, anhydrous solvents. If using a solvent like THF, ensure it is free of peroxides.
-
Boronic Acid Quality: Use fresh, high-quality boronic acid, as degradation can sometimes contribute to side reactions.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Why is the trifluoromethoxy (–OCF3) group considered "challenging" for Suzuki couplings? The –OCF3 group is strongly electron-withdrawing. This has two opposing effects on the catalytic cycle. It accelerates the initial oxidative addition of the C-I bond to the Pd(0) center. However, it significantly slows down the final reductive elimination step, where the two organic partners are coupled to form the product. This final step often becomes rate-limiting, allowing more time for catalyst decomposition and other side reactions to occur.
-
FAQ 2: What is the best palladium source to use: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like Pd(PPh₃)₄? For this substrate, Pd(OAc)₂ or Pd₂(dba)₃ paired with a modern, bulky phosphine ligand (like SPhos or XPhos) is highly recommended.[4] These are Pd(II) and Pd(0) precursors, respectively, that form the active catalyst in situ with your chosen high-performance ligand. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, but it comes with PPh₃ ligands, which are often suboptimal for this transformation and can lead to the issues described above.
-
FAQ 3: How critical are the base and the presence of water? They are extremely critical. The base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex that facilitates the transmetalation step.[5] For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. A small amount of water is often beneficial, even in anhydrous solvents, as it helps to solubilize the base and facilitate the formation of the key Pd-OH species needed for efficient transmetalation. However, excessive water can promote protodeboronation, a side reaction that destroys the boronic acid.[6]
Data & Recommended Conditions
The selection of the catalyst system is the most critical parameter for success. The table below summarizes starting points for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2) | Toluene/H₂O | 110 | Often low to moderate yield; potential for byproducts. |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2) | Dioxane or Toluene | 100 | Good to excellent yield; generally clean reaction. |
| Pd(OAc)₂ (2%) | XPhos (4%) | Cs₂CO₃ (2) | THF / H₂O | 80 | High yield; often faster reaction times at lower temperatures. |
| PdCl₂(dppf) (3%) | (none) | Na₂CO₃ (2) | DME / H₂O | 90 | Moderate to good yield; a good integrated catalyst choice. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: A workflow for diagnosing low-yield Suzuki couplings.
Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid using modern, high-performance catalysts.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (to a concentration of 0.1 - 0.2 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos ligand under ambient atmosphere.[6]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the previously degassed solvent via syringe through the septum.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-4-(trifluoromethoxy)benzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-iodo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet sometimes challenging aryl iodide. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions.
The unique electronic properties of the trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing moiety, significantly influence the reactivity of the C-I bond in this compound.[1] This guide will help you understand and mitigate the common side reactions and challenges associated with this substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to a few key factors:
-
Inefficient Transmetalation: The electron-withdrawing trifluoromethoxy group can make the corresponding aryl-palladium intermediate less susceptible to transmetalation with the organoboron reagent.
-
Homocoupling of the Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, consuming your coupling partner.[2]
-
Protodeiodination: Under certain conditions, the starting material can be reduced to 4-(trifluoromethoxy)benzene.
-
Catalyst Deactivation: The palladium catalyst can decompose, especially at high temperatures or in the presence of impurities.
Q2: I am observing a significant amount of 4,4'-bis(trifluoromethoxy)biphenyl as a byproduct in my Suzuki coupling. How can I minimize this homocoupling?
A2: The formation of 4,4'-bis(trifluoromethoxy)biphenyl is a common homocoupling side reaction. To minimize it:
-
Ensure Rigorous Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen, which promotes homocoupling.[2]
-
Use High-Purity Reagents: Ensure your this compound and boronic acid are free of impurities.
-
Optimize Catalyst and Ligand: Employ a catalyst system known for promoting cross-coupling over homocoupling. For electron-deficient aryl halides, ligands with high electron-donating ability can be beneficial.
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling pathway.
Q3: In my Heck reaction, I am seeing the formation of 4-(trifluoromethoxy)benzene. What is causing this protodeiodination?
A3: Protodeiodination, the replacement of iodine with hydrogen, is a common side reaction in palladium catalysis. It can be caused by:
-
Presence of a Hydrogen Source: Trace amounts of water, alcohols, or even the amine base can act as a hydrogen source.
-
β-Hydride Elimination from the Pd-H Intermediate: After the desired product is formed, the resulting Pd-H species can reductively eliminate with another molecule of the aryl iodide.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor this side reaction.
Q4: My Buchwald-Hartwig amination is sluggish. What adjustments should I consider?
A4: The electron-deficient nature of this compound generally favors oxidative addition, but the subsequent steps can be challenging. Consider the following:
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to facilitate the reductive elimination step. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are excellent candidates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Ensure they are thoroughly degassed.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Pre-catalysts offer better stability and controlled activation. |
| Poor Reagent Quality | Purify starting materials (this compound, boronic acid, amine, alkene). Ensure solvents are anhydrous and properly degassed. | Impurities can poison the catalyst or participate in side reactions, lowering the yield of the desired product. Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[2] |
| Suboptimal Reaction Conditions | Screen different temperatures, starting from a lower temperature and gradually increasing. Optimize the concentration of reactants. | High temperatures can lead to catalyst decomposition and side reactions. The optimal temperature is a balance between reaction rate and catalyst stability. |
| Inappropriate Ligand or Base | For Suzuki and Buchwald-Hartwig reactions, screen different electron-rich, bulky phosphine ligands. For all reactions, ensure the base is appropriate for the specific coupling type and substrate. | The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. The base is essential for activating the coupling partners and regenerating the catalyst.[3][4][5] |
Issue 2: Formation of Significant Byproducts
| Byproduct | Troubleshooting Steps | Scientific Rationale |
| Homocoupling Product (e.g., 4,4'-bis(trifluoromethoxy)biphenyl) | Rigorously degas all solvents and the reaction mixture. Use a slight excess of the nucleophilic coupling partner (boronic acid, alkene, or amine). Optimize the reaction temperature and time. | Oxygen promotes the homocoupling of boronic acids and can lead to the formation of biaryl byproducts from the aryl halide.[2] Using an excess of the other coupling partner can outcompete the homocoupling pathway. |
| Protodeiodination Product (4-(trifluoromethoxy)benzene) | Use anhydrous solvents and reagents. Consider using a stronger, non-coordinating base. Avoid excessively high temperatures and long reaction times. | Protic impurities can serve as a source of hydrogen for the protodehalogenation side reaction. A stronger base can facilitate the desired catalytic cycle over competing pathways. |
| Heck Reaction: Isomerization of the Alkene Product | Add a silver or thallium salt to the reaction mixture. Optimize the base and reaction time. | Isomerization of the double bond in the Heck product can occur. The addition of certain salts can suppress this side reaction by promoting the desired reductive elimination.[6] |
Experimental Protocols
General Setup for Palladium-Catalyzed Cross-Coupling Reactions
-
To an oven-dried Schlenk flask or reaction vial, add the palladium source, ligand, and any solid reagents (e.g., base, boronic acid).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Add the liquid reagents (this compound, amine, or alkene) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.[7]
Representative Protocol for Suzuki-Miyaura Coupling
-
Reactants: this compound (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Catalyst System: Pd(PPh₃)₄ (3 mol%).
-
Solvent: Toluene/Ethanol/Water (4:1:1), degassed.
-
Temperature: 80-90 °C.
-
Time: 12-24 hours.
Representative Protocol for Heck Reaction
-
Reactants: this compound (1.0 equiv), alkene (e.g., styrene, 1.5 equiv), triethylamine (Et₃N, 2.0 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%).
-
Solvent: Anhydrous, degassed DMF or acetonitrile.
-
Temperature: 100-120 °C.
-
Time: 16-24 hours.
Representative Protocol for Buchwald-Hartwig Amination
-
Reactants: this compound (1.0 equiv), amine (1.2 equiv), NaOtBu (1.5 equiv).
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%).
-
Solvent: Anhydrous, degassed toluene or dioxane.
-
Temperature: 90-110 °C.
-
Time: 12-24 hours.
Visualizing Reaction Pathways
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Common Side Reactions in Palladium Catalysis
Caption: Pathways for common side reactions in palladium catalysis.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Purification of Products from 1-Iodo-4-(trifluoromethoxy)benzene Reactions
Welcome to the technical support center for the purification of reaction products derived from 1-iodo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common purification challenges encountered in the synthesis of novel compounds utilizing this versatile building block. The trifluoromethoxy group (-OCF3) imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry and materials science.[1][2] However, these same properties can present specific challenges during product purification.
This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the high purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what are the general purification strategies?
A1: this compound is a highly versatile building block, primarily used in palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond.[1] The most common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to synthesize aryl amines.
The general purification strategy for these reactions typically involves an aqueous workup to remove inorganic salts and water-soluble impurities, followed by purification of the crude product by column chromatography or recrystallization.
Q2: How does the trifluoromethoxy (-OCF3) group affect the purification of my product?
A2: The trifluoromethoxy group significantly influences the physicochemical properties of a molecule, which in turn affects purification.[1] Key effects include:
-
Increased Lipophilicity: The -OCF3 group is highly lipophilic, which generally leads to good solubility in nonpolar organic solvents.[2] This property is advantageous for extraction into solvents like ethyl acetate or dichloromethane but may necessitate the use of less polar solvent systems during column chromatography.
-
Electron-Withdrawing Nature: The strong electron-withdrawing nature of the -OCF3 group can influence the polarity of the molecule and its interactions with silica gel.
-
Enhanced Metabolic Stability: While not directly related to purification, this property underscores the importance of achieving high purity for downstream biological applications.[1]
Q3: What are the common impurities I should expect in my crude product?
A3: Besides unreacted starting materials, common impurities in cross-coupling reactions include:
-
Homocoupling Products: Formation of a biaryl from the coupling of two molecules of the boronic acid (in Suzuki reactions) or a diyne from the coupling of two alkyne molecules (in Sonogashira reactions).[3]
-
Protodeborylation/Protodesilylation Products: Loss of the boronic acid or silyl group from the coupling partner, leading to the formation of the corresponding arene.[3]
-
Catalyst Residues: Palladium and ligand-related byproducts can persist in the crude product.
-
Solvent and Reagent Adducts: Impurities derived from the solvent or other reagents used in the reaction.
Q4: When should I choose column chromatography versus recrystallization for purification?
A4: The choice between column chromatography and recrystallization depends on the nature of your product and the impurities present.
-
Column Chromatography: This is the most versatile technique for separating compounds with different polarities. It is ideal for removing impurities that have significantly different Rf values from your product. Given the lipophilic nature of many trifluoromethoxy-containing compounds, flash column chromatography with solvent systems like hexanes/ethyl acetate is common.[4][5]
-
Recrystallization: This is an excellent method for purifying solid products to a high degree, provided a suitable solvent system can be found. It is most effective when the desired product is the major component and the impurities have different solubility profiles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound reaction products.
Issue 1: My product is difficult to separate from a nonpolar impurity by column chromatography.
-
Question: I've performed a Suzuki coupling and my desired biaryl product has a very similar Rf to what I suspect is a homocoupling byproduct. How can I improve the separation on a silica gel column?
-
Answer:
-
Optimize the Solvent System: A common starting point for nonpolar compounds is a hexane/ethyl acetate gradient.[4] For compounds with very similar polarity, a less polar solvent system with a shallow gradient is often necessary. Consider using solvent systems with different selectivities, such as hexane/dichloromethane or hexane/toluene.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
Consider Recrystallization: If your product is a solid, recrystallization may be a more effective method for removing closely related impurities.
-
Issue 2: My product appears to be degrading on the silica gel column.
-
Question: I'm purifying a Buchwald-Hartwig amination product, and I'm observing significant streaking and low recovery from my silica gel column. What could be the cause?
-
Answer:
-
Acid Sensitivity: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, such as some amines.
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica for purifying basic compounds.
-
Minimize Contact Time: Perform flash column chromatography to minimize the time your compound spends on the stationary phase.
-
Issue 3: I'm having trouble removing palladium catalyst residues from my product.
-
Question: After my Sonogashira coupling and initial workup, my product is a dark color, indicating residual palladium. How can I remove it?
-
Answer:
-
Filtration through Celite: After the reaction, filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst.[6]
-
Aqueous Workup with a Chelating Agent: During the aqueous workup, washing with a solution of a chelating agent like aqueous ammonia or a dilute solution of sodium sulfide can help to sequester and remove residual palladium.
-
Charcoal Treatment: Stirring a solution of your crude product with activated charcoal can effectively adsorb palladium residues. Be aware that this may also lead to some loss of your product.
-
Specialized Scavengers: Commercially available silica-based scavengers with thiol or amine functionalities are highly effective at removing residual palladium.
-
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation by thin-layer chromatography (TLC). Aim for an Rf of 0.2-0.3 for your product.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Start with the least polar solvent and gradually increase the polarity of the eluent (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Typical Solvent Systems for Column Chromatography
| Reaction Type | Product Class | Typical Solvent System (Silica Gel) |
| Suzuki Coupling | Biaryls | Hexane/Ethyl Acetate |
| Sonogashira Coupling | Aryl Alkynes | Hexane/Ethyl Acetate or Hexane/Dichloromethane |
| Buchwald-Hartwig | Aryl Amines | Hexane/Ethyl Acetate (may require base) |
Visualizations
Workflow for Purification of a Suzuki Coupling Product
Caption: General workflow for the purification of a Suzuki coupling product.
Decision Tree for Troubleshooting Purification
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Iodo-4-(trifluoromethoxy)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 1-iodo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning and reaction inefficiency. The unique electronic properties of the trifluoromethoxy group and the reactivity of the iodo leaving group present specific challenges that require careful consideration.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your experiments.
Issue 1: My reaction shows low to no conversion.
Question: I am performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound, and I'm observing very low or no product formation. What are the most likely causes and how can I fix it?
Answer: Low to zero conversion is the most common issue and typically points to problems with catalyst activity or reagent integrity. A systematic check is the best approach.
Probable Causes & Solutions:
-
Catalyst Inactivity due to Impurities: The single most common reason for failure is the poisoning of the palladium catalyst by trace impurities.[3]
-
Purity of this compound: Your starting material may contain impurities from its synthesis. Elemental sulfur, for instance, is a known poison for palladium catalysts.[4]
-
Solution: If you suspect contamination, purify the aryl iodide. For solids, recrystallization is effective. For liquids, passing the material through a short plug of activated alumina can remove polar impurities.[5]
-
-
Purity of the Coupling Partner: Boronic acids (in Suzuki coupling) can degrade over time, and amines (in Buchwald-Hartwig amination) are notoriously prone to containing impurities that kill catalyst activity.[5][6]
-
Solution: Use freshly acquired, high-purity coupling partners. Amines, in particular, should be distilled or passed through activated alumina immediately before use.[5]
-
-
Base and Solvent Quality: Anhydrous conditions are critical. Water or protic impurities can interfere with the base or the catalyst.[3] The quality of the base is exceedingly important; ensure it is dry and stored in a desiccator or glovebox.[3][5]
-
-
Inefficient Catalyst Generation or Decomposition: The active Pd(0) species must be generated and maintained throughout the reaction.
-
Cause: Using a Pd(II) source (like Pd(OAc)₂) without proper pre-activation can lead to incomplete generation of the active catalyst.[5] Furthermore, the Pd(0) catalyst is highly sensitive to oxygen.[3]
-
Solution:
-
Use a Precatalyst: Modern, air-stable precatalysts like the Buchwald G3 palladacycles are highly recommended. They provide more consistent and reliable generation of the active LPd(0) species.[5][6]
-
Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction using Schlenk techniques or a glovebox.[3]
-
-
-
Inhibition by Iodide Anion: While the C-I bond is highly reactive, the resulting iodide anion can be a potent inhibitor for certain palladium-catalyzed reactions, particularly Buchwald-Hartwig aminations.[7][8] Iodide can form catalytically inactive bridged palladium dimers.[7]
-
Solution: For amination reactions, running the reaction in less polar solvents like toluene can be beneficial. This may cause the iodide salt byproduct to precipitate, reducing its concentration in the solution and minimizing catalyst inhibition.[5]
-
Issue 2: My reaction mixture turned black and stalled.
Question: My reaction started, but then the solution turned black with a fine precipitate, and the reaction stopped. What is happening?
Answer: The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[3] The active, soluble Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.
Probable Causes & Solutions:
-
Presence of Oxygen: This is the most frequent cause. Even a small leak in your system can introduce enough oxygen to oxidize and decompose the Pd(0) catalyst.[3]
-
Solution: Re-evaluate your inert atmosphere setup. Check all seals and joints on your glassware. Ensure your inert gas line is functioning correctly and that solvents were rigorously degassed.[3]
-
-
Thermal Instability of the Catalyst Complex: The specific ligand-palladium complex you are using may not be stable at the reaction temperature.
-
Solution:
-
Lower the Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Change the Ligand: Some ligands form more thermally robust palladium complexes than others. For example, bulky biarylphosphine ligands or bidentate ligands with a large bite angle (like Xantphos) can enhance catalyst stability.[6][8]
-
-
-
High Concentration of Inhibitors: A high concentration of poisoning species (from impure reagents) can accelerate catalyst decomposition.
-
Solution: Address the purity of all reagents as detailed in Issue 1 . High-purity starting materials are essential to prevent this failure mode.[3]
-
Issue 3: I am observing significant side products like homocoupling or dehalogenation.
Question: My desired product is forming, but I'm also getting a lot of homocoupling of my boronic acid (in a Suzuki reaction) or dehalogenation of my this compound. How can I suppress these side reactions?
Answer: Formation of these side products points to specific, off-cycle reaction pathways that are competing with your desired cross-coupling.
For Homocoupling (e.g., Biaryl from Boronic Acid):
-
Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species that have not been properly reduced to the active Pd(0) catalyst.[9]
-
Solution:
-
Improve Degassing: Meticulous exclusion of oxygen is the first line of defense.[9]
-
Use a Reliable Pd(0) Source: Employing a high-quality Pd(0) source (e.g., Pd₂(dba)₃) or a reliable precatalyst can minimize the amount of residual Pd(II) in your reaction.[5]
-
Minimize Copper (in Sonogashira): In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is a common issue promoted by the copper co-catalyst. Reducing the copper loading or switching to a copper-free protocol is the most effective solution.[3]
-
For Dehalogenation (Replacement of Iodine with Hydrogen):
-
Cause: This occurs when the arylpalladium(II) intermediate reacts with a hydride source before it can couple with your nucleophile. The hydride source can be trace water, the solvent (especially alcohols), or even certain amines or bases.[9]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Choose a Non-Protic Solvent: Avoid alcoholic solvents if dehalogenation is a problem. Toluene, dioxane, or DMF are common choices.[3][6]
-
Optimize the Base: Some bases are more prone to generating hydride species than others. Screen different bases (e.g., switch from an alkoxide like NaOt-Bu to a carbonate like Cs₂CO₃).[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why can this compound be a challenging substrate? The iodine atom provides high reactivity for oxidative addition, which is generally favorable.[1] However, the iodide anion generated during the catalytic cycle is a soft Lewis base that can bind strongly to the soft palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[7] Furthermore, the strongly electron-withdrawing trifluoromethoxy group can influence the electronic properties of the aryl ring and the reactivity of the palladium intermediates.[1][2]
Q2: What are the best practices for setting up a cross-coupling reaction with this substrate to avoid catalyst poisoning from the start?
-
Prioritize Purity: Use the highest purity reagents available. If in doubt, purify them.[3][5]
-
Use a Modern Precatalyst: Start with a reliable, air-stable palladium precatalyst and a suitable bulky phosphine ligand.[5][6]
-
Master Inert Technique: Always use a glovebox or proper Schlenk line techniques. Ensure all glassware is flame- or oven-dried.[3][6]
-
Degas Rigorously: Degas all solvents and the final reaction mixture before heating.
-
Intelligent Screening: There is no single magic formula.[5] If a reaction fails, systematically screen catalysts, ligands, bases, and solvents. Start with a trusted set of conditions and change one variable at a time.[8]
Q3: Which ligands are generally recommended for couplings with aryl iodides? For many standard couplings like Suzuki, catalysts like Pd(PPh₃)₄ can work well with aryl iodides.[7] However, for more challenging transformations, especially Buchwald-Hartwig aminations or couplings with hindered substrates, modern bulky, electron-rich monophosphine ligands are often superior.[6]
-
Examples: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent starting points.[6]
-
For substrates that can chelate to the palladium center (e.g., certain heterocycles), bidentate ligands like DPEphos or Xantphos may offer greater stability.[8]
Section 3: Data & Protocols
Table 1: Common Ligand & Base Combinations for Screening
| Reaction Type | Recommended Ligands | Recommended Bases | Common Solvents |
| Suzuki-Miyaura | SPhos, XPhos, P(t-Bu)₃, Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Buchwald-Hartwig | BrettPhos, RuPhos, XPhos | NaOt-Bu, LHMDS, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | XPhos, P(t-Bu)₃ (copper-free) | Cs₂CO₃, i-Pr₂NEt | THF, DMF |
| Heck | P(o-tol)₃, P(t-Bu)₃ | NEt₃, K₂CO₃ | DMF, Acetonitrile |
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.[6][10]
-
Preparation (Glovebox/Schlenk Line):
-
To an oven-dried reaction vial or Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a precatalyst, 1-3 mol%), the boronic acid (1.2-1.5 equiv.), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel with a septum.
-
-
Reagent Addition:
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1-0.5 M solution) via syringe.
-
-
Reaction:
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 4: Visual Diagrams
Caption: A workflow for troubleshooting a failed cross-coupling reaction.
Caption: Iodide inhibition of the palladium catalytic cycle.
Section 5: References
-
I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? : r/chemistry - Reddit. (2017). Reddit. --INVALID-LINK--
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (n.d.). BenchChem. --INVALID-LINK--
-
Catalyst poisoning - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--
-
Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides - Benchchem. (n.d.). BenchChem. --INVALID-LINK--
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. (2001). ResearchGate. --INVALID-LINK--
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter. (n.d.). StudySmarter. --INVALID-LINK--
-
Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex | Research Communities by Springer Nature. (2020). Nature. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. --INVALID-LINK--
-
Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma. --INVALID-LINK--
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2014). ResearchGate. --INVALID-LINK--
-
Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2023). Reddit. --INVALID-LINK--
-
A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem. --INVALID-LINK--
-
Exploring the Synthesis and Applications of this compound. (n.d.). Medium. --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. (2006). ResearchGate. --INVALID-LINK--
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (2019). ArODES. --INVALID-LINK--
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Publications. (2005). ACS Publications. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Dehalogenation of 1-Iodo-4-(trifluoromethoxy)benzene in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting the dehalogenation of 1-iodo-4-(trifluoromethoxy)benzene during cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve this common and often frustrating side reaction. The undesired replacement of the iodine atom with hydrogen, a reaction known as hydrodeiodination or simply dehalogenation, can significantly lower the yield of the desired coupled product and introduce purification challenges.[1]
This document provides a structured approach to identifying the root causes of dehalogenation and offers practical, evidence-based solutions to mitigate this unwanted pathway.
Understanding the Problem: Why Does Dehalogenation Occur?
Dehalogenation is a competitive side reaction in palladium-catalyzed cross-coupling reactions.[1] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from various sources within the reaction mixture, including the base, solvent (e.g., alcohols), or even trace amounts of water.[1] Once formed, the Pd-H species can participate in a reductive elimination pathway with the aryl palladium intermediate, leading to the formation of the dehalogenated byproduct, 4-(trifluoromethoxy)benzene, instead of the desired cross-coupled product.
Aryl iodides are particularly susceptible to dehalogenation compared to bromides or chlorides due to the relative weakness of the carbon-iodine bond.[1] This inherent reactivity makes the oxidative addition step of the catalytic cycle facile, but it also increases the likelihood of competing side reactions if the subsequent steps (transmetalation and reductive elimination of the product) are not efficient.
Visualizing the Competing Pathways
The following diagram illustrates the critical juncture in the catalytic cycle where the desired cross-coupling pathway competes with the undesired dehalogenation pathway.
Caption: Competing pathways in cross-coupling reactions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental observations and provides actionable troubleshooting steps.
Question 1: I am observing a significant amount of 4-(trifluoromethoxy)benzene in my reaction mixture. What are the most likely causes?
Answer: Significant formation of the dehalogenated byproduct points to the rate of the dehalogenation pathway being competitive with or even exceeding the rate of the desired cross-coupling pathway. The primary culprits to investigate are your choice of ligand, base, and solvent .
Question 2: How does the choice of ligand impact dehalogenation, and what should I try?
Answer: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
The Problem: Insufficiently bulky or electron-donating ligands may not promote the reductive elimination of the desired product efficiently. This allows more time for the competing dehalogenation to occur.
-
The Solution: Switch to bulkier, more electron-rich phosphine ligands. These ligands can accelerate the rate-limiting reductive elimination step of the desired product, thus outcompeting the dehalogenation pathway.[1]
Question 3: My reaction uses a strong base like an alkoxide, and I'm seeing a lot of dehalogenation. Is the base the problem?
Answer: Yes, the choice and strength of the base are critical factors.
-
The Problem: Strong bases, particularly alkoxides, can act as hydride sources, directly contributing to the formation of Pd-H species.[1] Additionally, harsh basic conditions can promote the degradation of other reaction components, which may also lead to hydride formation.
-
The Solution: Optimize your base.
-
Weaker Inorganic Bases: Switch to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] These are generally less likely to be a source of hydrides.
-
Anhydrous Conditions: If your reaction tolerates it, using anhydrous conditions with a base like K₃PO₄ can be beneficial, especially if water is a suspected hydride source.[2]
-
Question 4: I'm using an alcohol as a solvent. Could this be contributing to the dehalogenation?
Answer: Absolutely. Protic solvents are a common source of hydrides.
-
The Problem: Alcohols can react with the palladium complex to generate Pd-H species, directly fueling the dehalogenation pathway.[3]
-
The Solution: Change to an aprotic solvent.
Question 5: My reaction is sluggish, and I'm seeing both starting material and the dehalogenated byproduct. What should I do?
Answer: A sluggish reaction provides more opportunity for side reactions to occur.
-
The Problem: If the desired cross-coupling is slow, the concentration of the Ar-Pd(II)-I intermediate persists, making it more susceptible to dehalogenation over time. A slow transmetalation step is a common reason for a sluggish reaction.[1]
-
The Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling reaction more than the dehalogenation.[1] However, excessive heat can also lead to catalyst degradation.[2]
-
Use a More Active Catalyst System: Employing a pre-catalyst that readily forms the active Pd(0) species can help to initiate the catalytic cycle more efficiently.[1]
-
Check Boronic Acid/Ester Quality: Ensure your boronic acid or ester is of high purity and reactivity. Using more stable boronic esters, like pinacol (BPin) esters, can sometimes improve the efficiency of the transmetalation step.[2]
-
Summary of Troubleshooting Strategies
| Parameter | Problem | Recommended Solution |
| Ligand | Inefficient reductive elimination | Use bulkier, electron-rich ligands (e.g., SPhos, XPhos, NHCs)[1] |
| Base | Strong base (e.g., alkoxides) acting as a hydride source | Switch to weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)[1] |
| Solvent | Protic solvent (e.g., alcohol) acting as a hydride source | Use aprotic solvents (dioxane, THF, toluene)[1][4] |
| Temperature | Sluggish reaction allowing for side reactions | Carefully increase temperature; screen a range (e.g., 80-110 °C)[1][2] |
| Catalyst | Slow catalyst activation or turnover | Use a more active pre-catalyst[1] |
| Reagents | Slow transmetalation due to boronic acid instability | Use high-purity, stable boronic esters (e.g., BPin)[2] |
Experimental Protocol: A General Starting Point for Minimizing Dehalogenation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize the risk of dehalogenation.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester
-
Potassium phosphate (K₃PO₄), anhydrous
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (e.g., 1-2 mol %) and SPhos (e.g., 2-4 mol %) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction flask containing the substrates and base.
-
Add the bulk of the anhydrous toluene, followed by a small amount of degassed water (e.g., toluene:water ratio of 10:1 to 5:1).
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to dehalogenation? A1: Aryl iodides are generally more susceptible to dehalogenation than their bromide or chloride counterparts because the Carbon-Iodine bond is weaker, making the oxidative addition step faster.[1] While this enhances reactivity in the desired coupling, it also provides more opportunities for side reactions if the subsequent steps in the catalytic cycle are not well-optimized.
Q2: Can the purity of my reagents affect the level of dehalogenation? A2: Yes, impurities in your reagents can act as hydride sources or catalyst poisons. For instance, trace amounts of water in solvents or reagents can contribute to the formation of Pd-H species.[1] Always use high-purity, and where appropriate, anhydrous reagents and solvents.
Q3: Is it possible to completely eliminate dehalogenation? A3: While it may not always be possible to eliminate dehalogenation entirely, by carefully selecting the ligand, base, solvent, and temperature, it is often possible to reduce it to a minor byproduct, thus maximizing the yield of your desired cross-coupled product.
Q4: I've tried all the suggested optimizations and still see significant dehalogenation. What else can I do? A4: If extensive optimization of a Suzuki-Miyaura coupling fails, you might consider alternative cross-coupling reactions that proceed via different mechanisms and may be less prone to this specific side reaction for your substrate. However, a thorough screening of ligands, bases, and solvents as outlined in this guide is typically successful in mitigating dehalogenation.
Q5: Does the order of addition of reagents matter? A5: While not always the primary factor, the order of addition can be important. It is generally good practice to add the palladium catalyst last to a well-degassed mixture of the other components to ensure the catalyst is introduced into an oxygen-free environment and to prevent premature side reactions.
References
Navigating the Nuances of Buchwald-Hartwig Amination: A Technical Guide for 1-Iodo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing the Buchwald-Hartwig amination of 1-Iodo-4-(trifluoromethoxy)benzene. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges associated with this specific transformation. The electron-withdrawing nature of the trifluoromethoxy group presents unique considerations for reaction optimization, which we will address in detail.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate often stem from a few key factors:
-
Suboptimal Base Selection: The choice of base is critical and highly dependent on the specific amine coupling partner.[1] Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can be incompatible with sensitive functional groups.[2][3] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for delicate substrates.[2]
-
Inappropriate Solvent Choice: Poor solubility of the base or other reactants is a primary, yet often overlooked, cause of reaction failure.[2][4] Toluene and dioxane are common solvents, but greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) should be considered.[2][5]
-
Catalyst Inhibition by Iodide: While aryl iodides are typically highly reactive in cross-coupling reactions, the iodide anion generated during the Buchwald-Hartwig amination can inhibit the palladium catalyst by causing its precipitation.[2][4]
-
Air and Moisture Sensitivity: Like many organometallic reactions, the Buchwald-Hartwig amination is sensitive to air and moisture, which can deactivate the palladium catalyst.[6]
Q2: Which base is the best starting point for my optimization?
A2: For the amination of an electron-deficient aryl iodide like this compound, a strong base is generally required to facilitate the deprotonation of the amine-palladium complex.[1] Sodium tert-butoxide (NaOtBu) is a robust and widely used choice.[2] However, if your amine contains base-sensitive functional groups, consider screening weaker inorganic bases.
Q3: What is the ideal solvent for this reaction?
A3: Toluene is a frequently used and effective solvent for Buchwald-Hartwig aminations, offering a good balance of solubility and a high boiling point.[2][7] Ethereal solvents like 1,4-dioxane are also common but are considered less environmentally friendly.[2][5] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q4: Should I be concerned about using an aryl iodide?
A4: While the general reactivity trend for aryl halides in many cross-coupling reactions is I > Br > Cl, this is not always the case in Buchwald-Hartwig aminations.[1] The iodide byproduct can negatively impact the catalytic cycle.[2][4] If you are experiencing issues, switching to the analogous aryl bromide might be a viable strategy.
II. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Poor solubility of the base. [2][4] | Visually inspect the reaction. If the base is not dissolving, consider switching to a more solubilizing solvent or a solvent mixture. Sonication can also help to disperse the base.[8] |
| Incompatible base. [1][3] | If your substrate has sensitive functional groups (e.g., esters, nitro groups), a strong base like NaOtBu may be causing degradation. Screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[2] | |
| Catalyst inhibition. [2][4] | The iodide generated from this compound can inhibit the palladium catalyst. Consider using a ligand that can stabilize the palladium complex or switching to the corresponding aryl bromide. | |
| Formation of Side Products | Hydrodehalogenation. [2] | The competing reduction of the aryl halide can be a significant side reaction. This is often ligand-dependent, so screening different phosphine ligands may minimize this pathway. |
| Biaryl formation. | This side product can arise, particularly with primary amines.[2] Optimizing the catalyst-to-ligand ratio and stoichiometry can help reduce its formation. | |
| Reaction Stalls | Catalyst deactivation. [6] | Ensure that all reagents and solvents are pure and that the reaction is performed under a strictly inert atmosphere. Using a pre-catalyst can lead to more reliable formation of the active catalytic species.[9][10] |
III. Experimental Protocols & Methodologies
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for at least 10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv.) and the amine (1.1-1.5 equiv.). Finally, add the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time.[11]
-
Monitoring: Track the reaction's progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
IV. Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
V. Data Summary
Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKaH | Notes |
| NaOtBu | Strong | ~19 | Widely effective but can degrade sensitive functional groups.[2] |
| LHMDS | Strong | ~26 | Another strong base option. |
| K₃PO₄ | Weaker Inorganic | ~12.3 | A good alternative for base-sensitive substrates.[2] |
| Cs₂CO₃ | Weaker Inorganic | ~10.2 | Often used when milder conditions are required.[2][12] |
Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Boiling Point (°C) | Notes |
| Toluene | Aromatic | 111 | A common and effective choice.[2][13] |
| 1,4-Dioxane | Ether | 101 | Frequently used but has environmental concerns.[2][5] |
| THF | Ether | 66 | Lower boiling point, may require sealed tube for higher temperatures. |
| 2-MeTHF | Ether | 80 | A greener alternative to THF and dioxane.[2] |
VI. References
-
Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
-
BenchChem. (2025). Optimizing base and solvent for Buchwald-Hartwig amination.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE.
-
University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of a Wide Range of Amines with Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.
-
American Chemical Society. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
ResearchGate. (2025). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
-
National Institutes of Health. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
-
ResearchGate. (2025). Optimization of the reaction conditions for the Buchwald-Hartwig...
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
-
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination.
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
-
Sigma-Aldrich. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homocoupling of 1-Iodo-4-(trifluoromethoxy)benzene in Sonogashira Reactions
Welcome to the technical support center for addressing the common yet problematic side reaction of homocoupling, specifically concerning 1-iodo-4-(trifluoromethoxy)benzene in Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into diagnosing and mitigating the formation of undesired symmetrical diynes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a significant problem with substrates like this compound?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetrical 1,3-diyne.[1][2][3] This oxidative process is a significant issue as it consumes your valuable alkyne starting material, which can be expensive or synthesized through multiple steps, thereby reducing the yield of your desired cross-coupled product.[3][4] The presence of these homocoupled byproducts also complicates the purification process.[2][3] Substrates like this compound are particularly relevant as the properties of the trifluoromethoxy group can influence the electronic environment of the reaction.
Q2: What are the primary drivers of this undesired homocoupling?
A2: The main culprit behind homocoupling is the presence of molecular oxygen in the reaction mixture.[3] Oxygen facilitates the oxidative dimerization of the terminal alkyne, a reaction that is often catalyzed by the copper(I) co-catalyst (e.g., CuI) typically used in Sonogashira protocols.[3][5][6] High concentrations of the copper catalyst can also significantly contribute to the formation of these byproducts.[3]
Q3: How can I quickly assess if homocoupling is a major issue in my reaction?
A3: You can often get a preliminary indication of significant homocoupling by monitoring your reaction with thin-layer chromatography (TLC). The homocoupled diyne will typically appear as a distinct, often less polar, spot compared to your starting materials and the desired product. For a more definitive analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude reaction mixture are recommended.
Q4: Is it possible to run a Sonogashira reaction without a copper co-catalyst to avoid this issue?
A4: Yes, copper-free Sonogashira protocols are a highly effective strategy to circumvent the issue of Glaser coupling.[2][6][7] These methods have gained considerable attention as they offer a more environmentally friendly approach and can be adapted for various substrates.[8]
Troubleshooting Guide: A Deeper Dive
Issue 1: Significant Formation of the Symmetrical Diyne Byproduct
Possible Cause 1: Oxygen Contamination The Glaser coupling mechanism is an oxidative process heavily promoted by the presence of oxygen.[6]
-
Solution: Implement rigorous anaerobic conditions.
-
Degassing: Thoroughly degas all solvents and liquid reagents. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for at least 30 minutes can be sufficient.
-
Inert Atmosphere: Ensure your reaction vessel is properly flushed with an inert gas and maintained under a positive pressure of nitrogen or argon throughout the experiment.
-
Possible Cause 2: Inappropriate Catalyst System or Concentration The choice and concentration of both the palladium catalyst and the copper co-catalyst are critical.
-
Solution 1: Optimize Catalyst Loading. High concentrations of Cu(I) can accelerate homocoupling. Reduce the CuI loading to the minimum effective concentration, typically in the range of 1-5 mol%.
-
Solution 2: Consider a Copper-Free Protocol. This is the most direct way to eliminate Glaser coupling.[6] A variety of palladium catalysts and ligands are effective for copper-free Sonogashira reactions.[9][10]
-
Solution 3: Ligand Selection. For your specific substrate, this compound, which is an electron-poor aryl iodide, the choice of phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus side reactions. Bulky, electron-rich phosphine ligands can sometimes be beneficial.[11]
Possible Cause 3: Base and Solvent Selection The base and solvent system can influence the reaction kinetics and the stability of catalytic intermediates.
-
Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also help maintain the copper(I) in its reduced state.[6][7] For more challenging substrates, exploring other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar apathetic solvents like DMF or THF might be advantageous.[7]
Issue 2: Low Yield of the Desired Cross-Coupled Product Despite Minimal Homocoupling
Possible Cause 1: Incomplete Reaction The trifluoromethoxy group can render the aryl iodide somewhat electron-deficient, which should facilitate oxidative addition. However, other factors might be slowing the reaction.
-
Solution: Temperature and Reaction Time. While many Sonogashira reactions proceed at room temperature, gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Possible Cause 2: Catalyst Deactivation The palladium catalyst can deactivate over time, especially at elevated temperatures.
-
Solution: Use a More Robust Catalyst System. Consider using palladium precatalysts or catalysts with bulky, electron-rich ligands that are known for their stability and high activity.[12]
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (1-2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or a mixture of DMF/amine) and a degassed amine base (e.g., triethylamine or piperidine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture, potentially at a slightly higher temperature than the copper-catalyzed version (e.g., 50-70 °C), and monitor by TLC.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Data Presentation
Table 1: Troubleshooting Summary for Homocoupling in Sonogashira Reactions
| Issue | Potential Cause | Recommended Action |
| High levels of symmetrical diyne byproduct | Oxygen in the reaction | Rigorously degas all solvents and reagents; maintain a strict inert atmosphere. |
| High concentration of CuI | Reduce CuI loading to 1-2 mol%. | |
| Inefficient catalyst system | Switch to a copper-free Sonogashira protocol. | |
| Low yield of desired product | Incomplete reaction | Increase reaction temperature and/or time; monitor progress carefully. |
| Catalyst deactivation | Use a more robust palladium catalyst/ligand system. |
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
References
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Heck Reactions with 1-Iodo-4-(trifluoromethoxy)benzene
Welcome to the technical support center for the Mizoroki-Heck reaction, with a specialized focus on reactions involving 1-iodo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded troubleshooting advice to ensure your reactions proceed to completion with high yield and selectivity.
The Heck reaction is a cornerstone of modern organic synthesis, valued for its functional group tolerance and ability to construct complex molecular architectures.[1][2] However, its success is contingent on a delicate interplay of catalyst, substrate, base, solvent, and temperature. The unique electronic properties of this compound, stemming from the strongly electron-withdrawing trifluoromethoxy (-OCF3) group, can present specific challenges that require careful consideration.[3][4]
This guide is structured to help you diagnose and resolve common issues encountered during the Heck coupling of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems faced by researchers.
Q1: My Heck reaction with this compound is not starting. What are the most likely causes?
A1: A complete lack of reactivity in a Heck reaction typically points to a fundamental issue with one of the core components. The primary suspects are:
-
Inactive Catalyst: The active catalyst in the Heck reaction is a Pd(0) species.[5][6] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[7][8] This reduction can sometimes be sluggish.
-
Inhibited Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the aryl iodide to the Pd(0) center.[6][8] While aryl iodides are generally very reactive in this step, certain impurities or coordinating species in the reaction mixture can inhibit this process.
-
Poor Substrate Quality: Ensure your this compound is of high purity. Impurities from its synthesis can interfere with the catalyst.
-
Incorrect Reaction Conditions: Sub-optimal temperature, improper solvent, or an inappropriate base can all prevent the reaction from initiating.
Q2: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst deactivation.[9] This occurs when the Pd(0) species in the catalytic cycle agglomerate and precipitate out of solution, rendering them catalytically inactive. The primary causes include:
-
High Temperatures: While Heck reactions often require heating, excessive temperatures can accelerate catalyst decomposition.
-
Ligand Degradation or Dissociation: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst.[10] If the ligand degrades or dissociates from the palladium center, the unprotected metal atoms are more prone to aggregation.
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the concentration of catalytically active species can decrease, leading to decomposition.
To prevent this, consider using more robust ligands, lowering the reaction temperature, or using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) which can help stabilize the catalytic species.[11]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A3: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors during the migratory insertion step.[7][12] While the reaction with terminal alkenes typically favors the formation of the trans isomer, issues with regioselectivity can arise. To improve selectivity:
-
Choice of Ligand: Bulky phosphine ligands can enhance steric control, directing the aryl group to the less substituted carbon of the alkene.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve regioselectivity.[13]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
Q4: What is the best way to monitor the progress of my Heck reaction?
A4: Monitoring the reaction is crucial for determining the optimal reaction time and identifying potential issues early on. Common techniques include:[14][15]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting materials and the yield of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the reaction progress.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving more complex issues with your Heck reaction.
Problem 1: Low or No Conversion
A lack of product formation is the most common and frustrating issue. The following workflow can help you pinpoint the cause.
Detailed Analysis and Solutions:
-
Catalyst System:
-
Palladium Source: Always use a fresh, high-quality palladium source. Pd(OAc)₂ is a common and effective precatalyst.[7]
-
Ligand Selection: The electron-withdrawing nature of the trifluoromethoxy group can make the aryl iodide more reactive. However, a stable catalyst is still paramount. Bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or cataCXium® A are often effective in stabilizing the palladium center and promoting efficient catalysis.[10][16] For aryl iodides, sometimes no additional phosphine ligand is necessary as the solvent or other species can act as a ligand.[9]
-
Catalyst Activation: If using a Pd(II) source, ensure your reaction conditions facilitate its reduction to Pd(0). This can often be achieved by the phosphine ligand, an amine base, or the alkene itself.
-
-
Substrate Quality:
-
Purity: The purity of this compound is critical.[3][17] Impurities can act as catalyst poisons. It is advisable to purify the starting material if its quality is in doubt.
-
-OCF₃ Group Stability: The trifluoromethoxy group is generally stable under Heck conditions, but it's important to be aware of its properties.[4][18]
-
-
Reaction Conditions:
-
Solvent: Dipolar aprotic solvents like DMF, NMP, or DMA are commonly used and are often effective.[12][13] Ensure the solvent is anhydrous and thoroughly deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Base: The base is required to neutralize the hydriodic acid (HI) formed during the reaction.[1] Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or NaOAc.[9][19][20] The choice of base can significantly impact the reaction outcome.
-
Temperature: Heck reactions typically require temperatures between 80-140 °C.[12] Start with a moderate temperature (e.g., 100 °C) and adjust as needed based on reaction monitoring.
-
Problem 2: Side Product Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Their Mitigation:
-
Alkene Isomerization: The palladium hydride species formed during the catalytic cycle can re-add to the product alkene, leading to isomerization.
-
Solution: Adding a proton sponge or silver salts can sometimes suppress this by facilitating the removal of the palladium hydride.[7]
-
-
Reductive Heck Reaction: Instead of β-hydride elimination, the intermediate can undergo a reductive pathway, leading to a saturated product.[9]
-
Solution: This is often influenced by the base, solvent, and temperature.[9] Careful optimization of these parameters can minimize this side reaction.
-
-
Homocoupling of the Aryl Iodide: This can occur if the oxidative addition is much faster than the subsequent steps.
-
Solution: Adjusting the catalyst loading and ligand-to-palladium ratio can help to disfavor this pathway.
-
Problem 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be challenging due to residual palladium.
Palladium Removal Strategies:
-
Filtration through Celite: A simple and often effective method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[21] This can remove precipitated palladium black.
-
Aqueous Workup: An acidic wash (e.g., dilute HCl) can sometimes help to remove palladium residues.
-
Scavengers: Various commercial scavengers, such as silica-supported thiols or amines, can be used to bind and remove dissolved palladium species.[22]
-
Chromatography: Column chromatography is a standard method for purifying organic compounds and is effective at removing palladium residues.[21]
-
Organic Solvent Nanofiltration (OSN): For larger scale reactions, OSN can be an efficient method for separating the product from the catalyst.[21][23]
Experimental Protocols
General Protocol for a Heck Reaction with this compound
This protocol provides a starting point for your experiments. Optimization will likely be necessary for your specific alkene.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere (N₂ or Ar) and stir for the required time, monitoring by TLC or GC/HPLC.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Heck Reaction
Understanding the catalytic cycle is fundamental to troubleshooting.
This cycle illustrates the key steps: oxidative addition of the aryl iodide to Pd(0), coordination and migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.[6][8] Each step has its own requirements and potential pitfalls that can be addressed through the troubleshooting strategies outlined in this guide.
Summary of Key Parameters
| Parameter | Common Choices | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Use fresh, high-purity catalyst. Pd(II) sources require in situ reduction. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | Bulky, electron-rich ligands can improve stability and efficiency. |
| Solvent | DMF, NMP, DMA, Acetonitrile, Toluene | Must be anhydrous and deoxygenated. Polarity can affect rate and selectivity.[13] |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | Must be strong enough to neutralize HI. Solubility is important. |
| Temperature | 80 - 140 °C | Balance between reaction rate and catalyst stability. |
By systematically evaluating each component of your Heck reaction and applying the principles outlined in this guide, you can overcome common challenges and achieve successful outcomes in your synthesis of valuable compounds derived from this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. monomole.com [monomole.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. This compound | CAS 57849-88-2 | Chemical Properties, Uses, Safety & Suppliers in China [fluorobenzene.ltd]
- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Impact of Water on Suzuki Reactions with 1-Iodo-4-(trifluoromethoxy)benzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges or seeking to optimize Suzuki-Miyaura reactions involving the electrophile 1-Iodo-4-(trifluoromethoxy)benzene. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
The role of water in Suzuki reactions is famously nuanced; it can be both a beneficial accelerant and a detrimental source of side reactions. Understanding how to control its impact is critical for success, especially when working with highly reactive and valuable substrates like this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction has stalled or resulted in a low yield. I'm seeing mostly unreacted this compound. What role could water be playing?
A1: This is a classic optimization problem where water content is a critical variable. The Suzuki reaction often requires a specific amount of water to function optimally, creating a "Goldilocks" scenario.
-
Causality—The Dual Role of Water: Water is not merely a solvent; it is a key mechanistic participant. Its primary beneficial role is to facilitate the transmetalation step. It helps dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃) and activates the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻).[1][2] Without sufficient water, the base may not dissolve, and the catalytic cycle can slow dramatically or halt. Conversely, excessive water can lead to side reactions that consume your starting materials (see Q2 & Q3).
-
The Substrate Factor: this compound is an electron-deficient aryl iodide. The C-I bond is highly reactive and readily undergoes oxidative addition to the Pd(0) catalyst, which is the first step of the cycle.[1][3] Therefore, if you are seeing unreacted starting material, the issue is less likely to be the initial oxidative addition and more likely a bottleneck in a subsequent step, such as transmetalation, which is heavily influenced by water.
Troubleshooting Steps & Data Summary:
-
Verify Base Solubility: Ensure your chosen base is at least partially dissolved. If it remains a solid mass, the reaction is likely water-starved.
-
Systematic Water Titration: If using an organic solvent like Dioxane or THF, methodically vary the water content. Start with a standard ratio (e.g., 10:1 organic solvent to water) and adjust.
-
Consider a Biphasic System: Using a solvent like toluene with water and a phase-transfer catalyst (e.g., TBAB) can create a controlled interface for the reaction, sometimes improving results by managing reagent concentrations.[4]
| Water Content | Potential Observation | Mechanistic Implication | Recommended Action |
| Too Low (Anhydrous) | Stalled reaction; starting materials remain. | Poor base solubility; inefficient formation of the active boronate species. | Add 3-5 equivalents of water relative to the limiting reagent. |
| Optimal | Clean, efficient conversion to product. | Balanced rates of transmetalation and reductive elimination. | Maintain these conditions for scale-up. |
| Too High | Low yield; significant byproduct formation. | Increased rates of protodeboronation and/or dehalogenation. | Reduce water content or switch to a less-hydrolyzing boronic acid derivative. |
Q2: I'm observing a significant amount of 1-(trifluoromethoxy)benzene as a byproduct. What is causing this dehalogenation, and how can I prevent it?
A2: The formation of 1-(trifluoromethoxy)benzene is a classic case of hydrodehalogenation, a common side reaction for aryl iodides.[5]
-
Causality—The Palladium-Hydride Pathway: This side reaction occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with your aryl group to produce the undesired Ar-H byproduct instead of the coupled product.[1][5] Water, along with bases or alcohol solvents, can be a source of protons for the formation of this Pd-H species.[5] Given that this compound is a highly reactive aryl iodide, it is particularly susceptible to this pathway.[5]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield Suzuki reactions.
-
Solution Protocol:
-
Rigorous Degassing: Oxygen can facilitate the decomposition of palladium catalysts, which may lead to pathways that generate Pd-H. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst and heating.
-
Control Water Content: While some water is needed, excess can be detrimental. Try reducing the water ratio or running the reaction under anhydrous conditions with a finely powdered, dry base like K₃PO₄, adding only 1-2 equivalents of water to initiate the reaction.[6]
-
Choice of Base: Avoid bases known to generate hydrides, such as those with β-hydrides or formate impurities. K₃PO₄ and Cs₂CO₃ are generally robust choices.
-
Ligand Selection: Highly electron-donating and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired reductive elimination step, helping it outcompete the dehalogenation pathway.
-
Q3: My boronic acid is being consumed, but I'm not getting the desired product. I suspect protodeboronation. How does water contribute to this?
A3: This is a very common issue, especially with electron-deficient or heteroaromatic boronic acids. Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1]
-
Causality—Hydrolysis of the C-B Bond: This reaction is explicitly promoted by water and is often accelerated by the basic conditions required for the Suzuki coupling itself.[7] The mechanism involves the protonation of the carbon atom attached to boron, leading to the cleavage of the C-B bond. Excess water provides an abundant source of protons (as H₃O⁺ in equilibrium) and facilitates this undesired pathway.
-
Solution Protocol:
-
Use a More Stable Boron Reagent: The best defense is to use a boron reagent that is less susceptible to hydrolysis. Potassium aryltrifluoroborate salts (Ar-BF₃K) are excellent alternatives.[3][8] They are generally stable crystalline solids and slowly release the boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing protodeboronation.[2] Boronate esters, such as pinacol esters (Bpin), are also more stable than the corresponding boronic acids.
-
Minimize Water: As with dehalogenation, reducing the amount of water in the reaction is a primary strategy.
-
Control Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. If the main coupling reaction is fast, you may be able to shorten the reaction time to minimize the degradation of the boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: Is water absolutely necessary for a Suzuki reaction?
A1: In most practical scenarios, yes, at least a catalytic amount is required. Many "anhydrous" Suzuki reactions work because trace water is present in the solvents or reagents, or it is generated in situ. One fascinating study showed that in solid-state reactions, water generated from the trimerization (dehydration) of phenylboronic acid was essential for the reaction to proceed.[9][10] This highlights that water's role is mechanistic, not just as a bulk solvent. For rigorously anhydrous systems, the reaction often fails unless specific activators are used.
Q2: How does the this compound substrate specifically influence the reaction and the role of water?
A2: This substrate has two key features:
-
Iodide Leaving Group: This is the most reactive halide for the oxidative addition step (I > Br > Cl).[3] This means the first step of the catalytic cycle is very fast. The primary challenge is therefore not reactivity, but controlling the side reactions common to highly reactive iodides, like dehalogenation.[1][5]
-
Electron-Withdrawing -OCF₃ Group: The trifluoromethoxy group is strongly electron-withdrawing, which further accelerates the oxidative addition step.[1][11] This high reactivity makes controlling the subsequent steps even more critical. Water's role in promoting a rapid and efficient transmetalation is crucial to ensure the palladium intermediate proceeds through the productive cycle before it can be intercepted by a hydride source to cause dehalogenation.
Q3: What is the optimal amount of water to use?
A3: There is no single answer, as it depends on the specific boronic acid, base, solvent, and catalyst system. However, a good empirical starting point for common organic solvents (Dioxane, THF, DMF) is a 10:1 to 5:1 ratio of organic solvent to water . Optimization from this point is recommended. For biphasic systems (e.g., Toluene/Water), a 1:1 ratio is common but requires vigorous stirring to ensure sufficient interfacial area.
Q4: Can I run the coupling of this compound in pure water?
A4: Yes, but it requires a specialized setup. The aryl iodide is highly hydrophobic and will not dissolve in water. To overcome this, you can:
-
Use water-soluble phosphine ligands (e.g., TPPTS) to bring the palladium catalyst into the aqueous phase.[4]
-
Employ micellar catalysis , using a surfactant to create micelles that encapsulate the hydrophobic reagents within the aqueous phase.[12]
-
Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to help shuttle reactants across the phase boundary.[4] These "green chemistry" approaches are highly effective but represent a distinct set of conditions from a conventional reaction using a water co-solvent.[13][14][15]
Key Experimental Protocols
Protocol 1: Standard Aqueous Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent & Catalyst Addition: Through the septum, add degassed 1,4-Dioxane and degassed water (10:1 v/v ratio, to achieve ~0.1 M concentration of the limiting reagent). Finally, add the palladium catalyst system (e.g., Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos (2-4 mol%)).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Suzuki Catalytic Cycle & Role of Water
Caption: The Suzuki catalytic cycle, highlighting water's key role in activating the boronic acid for transmetalation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 10. quora.com [quora.com]
- 11. nbinno.com [nbinno.com]
- 12. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Reactivity of 1-Iodo-4-(trifluoromethoxy)benzene in C-N Coupling Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to work with 1-iodo-4-(trifluoromethoxy)benzene in C-N cross-coupling reactions. The unique electronic properties of the trifluoromethoxy (-OCF3) group, combined with the reactivity of the iodo leaving group, make this a valuable reagent. However, its reactivity profile can present specific challenges.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: I am observing very low to no conversion of my this compound. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a common frustration in cross-coupling reactions.[2][3] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. The trifluoromethoxy group is strongly electron-withdrawing, which can influence the electronics of the aryl iodide and the stability of catalytic intermediates.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
-
Catalyst System:
-
Palladium Source: The choice of palladium source is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[4] Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.[4]
-
Ligand Selection: The electron-withdrawing nature of the -OCF₃ group can make oxidative addition more challenging. Bulky, electron-rich phosphine ligands are often necessary to promote this step and stabilize the palladium center.[5][6] Ligands like XPhos, RuPhos, and BrettPhos have demonstrated success in similar systems.[7] Experiment with different ligand-to-palladium ratios (e.g., 1:1, 2:1) to find the optimal balance.
-
-
Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[6]
-
Strong Bases: For many C-N couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[6][8]
-
Weaker Bases: If your substrate contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice, though they may require higher reaction temperatures.[8][9]
-
-
Solvent and Temperature:
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are generally good choices for Buchwald-Hartwig aminations.[8][10] Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.[11]
-
Temperature: While some modern catalyst systems can operate at room temperature, C-N coupling with electron-deficient aryl halides often requires elevated temperatures (80-110 °C) to achieve a reasonable reaction rate.[4][6]
-
Question 2: I'm observing the formation of significant side products, including hydrodehalogenation (replacement of iodine with hydrogen) and/or homocoupling of my amine or aryl iodide. How can I minimize these?
Answer:
The formation of side products is a common issue that can significantly lower the yield of your desired product.
-
Hydrodehalogenation: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture.
-
Solution: Ensure all reagents and solvents are scrupulously dried and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Using anhydrous bases and high-purity, dry solvents is critical.
-
-
Homocoupling:
-
Amine Homocoupling: This can occur if the amine is oxidized. Rigorous deoxygenation of the reaction mixture is essential.
-
Aryl Iodide Homocoupling: While less common in palladium-catalyzed C-N coupling, it can occur at high temperatures or with certain catalyst systems.
-
Solution: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period before adding the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound considered an "activated" or "deactivated" substrate for C-N coupling?
The trifluoromethoxy group is strongly electron-withdrawing, which generally makes the aryl halide more electrophilic and thus "activated" towards nucleophilic attack. However, in the context of palladium-catalyzed cross-coupling, the electronic effect on the oxidative addition step can be more complex. While the C-I bond is inherently reactive, the electron-deficient nature of the aromatic ring can sometimes slow down the oxidative addition of the Pd(0) catalyst.[1]
Q2: Should I be using a palladium or copper catalyst for the C-N coupling of this compound?
Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) C-N coupling reactions are viable options.[5][12]
-
Palladium (Buchwald-Hartwig): This is generally the more versatile and widely used method, with a broader substrate scope and often milder reaction conditions.[5][13] It typically involves a palladium source and a phosphine ligand.
-
Copper (Ullmann): The Ullmann condensation is an older method that has seen a resurgence with the development of new ligand systems.[12] It can be a good alternative, particularly for certain substrates or when palladium-based methods fail. Traditional Ullmann conditions often require high temperatures, but modern protocols have made it more accessible.[12][14]
Q3: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave heating can be a very effective technique to accelerate C-N coupling reactions, often reducing reaction times from hours to minutes. However, it's important to be aware that the high temperatures achieved in the microwave can sometimes lead to catalyst decomposition if not properly optimized.[15] It is advisable to start with lower temperatures and shorter irradiation times and gradually increase them while monitoring the reaction progress.
Optimized Starting Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of this compound with a primary or secondary amine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
| Reagent | Amount (mol equiv) | Notes |
| This compound | 1.0 | |
| Amine | 1.2 | |
| Pd₂(dba)₃ | 0.02 (2 mol % Pd) | Palladium(0) source |
| XPhos | 0.04 (4 mol %) | Bulky, electron-rich ligand |
| Sodium tert-butoxide | 1.4 | Strong, non-nucleophilic base |
| Toluene | ~0.1 M | Anhydrous and degassed |
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask or sealed tube, add this compound, the amine (if solid), sodium tert-butoxide, and the XPhos ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the degassed toluene, followed by the amine (if liquid) via syringe. Finally, add the Pd₂(dba)₃ catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproducts in the synthesis of trifluoromethoxylated compounds
Technical Support Center: Synthesis of Trifluoromethoxylated Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trifluoromethoxylation synthesis. As Senior Application Scientists, we understand that incorporating the trifluoromethoxy (-OCF₃) group, while highly desirable for enhancing molecular properties, presents significant synthetic challenges. Byproduct formation is a primary obstacle to achieving high yields and purity.
This guide is designed with full editorial control to provide practical, in-depth solutions to common issues encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current problems but also to anticipate and prevent future ones. Every recommendation is grounded in established chemical literature to ensure reliability and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Problem 1: Low Yield and Formation of Fluorinated Byproducts
Q: My reaction is sluggish, and I'm isolating significant amounts of fluorodestannylated or simple fluorinated byproducts instead of my desired trifluoromethoxylated arene. What is the likely cause?
A: This is a classic problem indicating that the trifluoromethoxide source may be unstable under your reaction conditions, leading to decomposition. The trifluoromethoxide anion ([⁻OCF₃]) is notoriously prone to reversible decomposition into fluoride (F⁻) and carbonic difluoride (F₂C=O), especially at temperatures above ambient.[1][2] This liberated fluoride is a competent nucleophile and can lead to undesired fluorination side reactions.
Causality & Mechanistic Insight:
-
Thermal Instability: Many sources of [⁻OCF₃], particularly salts, are thermally labile. Heating the reaction to drive it to completion can inadvertently accelerate decomposition, favoring the formation of fluoride-derived byproducts.[1]
-
Reagent Choice: The choice of trifluoromethoxylating agent is critical. Radical sources of ·OCF₃ can also lead to undesired side reactions if not properly controlled. For instance, the strong oxidizing nature of the trifluoromethoxy radical can lead to single-electron transfer (SET) oxidative pathways, especially with electron-rich substrates.[3][4]
-
Metal-Catalyzed Pathways: In silver-mediated reactions, for example, deviation from optimized, low-temperature conditions can promote competing pathways like fluorodestannylation, hydroxydestannylation, and protodestannylation.[1]
Solutions & Recommended Protocols:
-
Lower the Reaction Temperature: This is the most critical parameter. For silver-mediated cross-coupling of aryl stannanes, reactions should be maintained at low temperatures (e.g., -30 °C) to prevent the irreversible dissociation of the trifluoromethoxide.[1]
-
Optimize Your Reagent System:
-
For cross-coupling reactions, ensure the use of an appropriate oxidant (e.g., Selectfluor®) and silver salt combination as this can be key to forming the active high-valent silver complexes required for the desired C-OCF₃ bond formation.[1]
-
For radical reactions, consider using a more stable and practical ·OCF₃ radical source like bis(trifluoromethyl)peroxide (BTMP), which can be activated under mild conditions using visible light photoredox catalysis or TEMPO catalysis.[2]
-
-
Substrate Considerations: For electron-rich aromatic systems prone to oxidation, radical trifluoromethoxylation methods may be less suitable.[3][4] In these cases, a transition-metal-mediated cross-coupling approach with a pre-functionalized arene (e.g., arylboronic acid or stannane) at low temperature may provide better results.
Problem 2: Poor Regioselectivity in Aromatic C-H Trifluoromethoxylation
Q: I'm attempting a direct C-H trifluoromethoxylation on a substituted arene, but I'm getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge in direct C-H functionalization. The outcome is a delicate balance between the inherent electronic properties of your substrate and the nature of the trifluoromethoxylating agent.
Causality & Mechanistic Insight:
-
Electronic Effects: In radical C-H trifluoromethoxylation, the regioselectivity often reflects the inherent electronic biases of the aromatic substrate. The electrophilic trifluoromethyl radical (·CF₃) and by extension, the ·OCF₃ radical, will preferentially attack positions that are most electron-rich or can best stabilize the resulting radical intermediate.
-
Steric Hindrance: Bulky directing groups on your aromatic ring can sterically hinder attack at the ortho positions, favoring para-substitution.
-
Reaction Mechanism: The specific mechanism (e.g., radical, electrophilic aromatic substitution-like) dictates the regiochemical outcome. For radical pathways, the distribution of isomers can sometimes be difficult to control, often yielding statistical mixtures unless there is a strong electronic or steric bias.[5]
Solutions & Recommended Protocols:
-
Leverage Directing Groups: If possible, install a directing group on your substrate that can chelate to a metal catalyst or otherwise direct the trifluoromethoxylation to a specific position.
-
Modify the Solvent: In some radical trifluoromethylation systems, simply changing the solvent has been shown to tune the regioselectivity. This suggests that solvent choice can influence the reactivity and selectivity of the radical species.
-
Switch to a Pre-functionalized Substrate: The most reliable way to ensure regioselectivity is to abandon direct C-H functionalization in favor of a cross-coupling strategy. By pre-installing a functional group like a boronic acid, stannane, or halogen at the desired position, you dictate the site of trifluoromethoxylation. Silver-mediated coupling of arylboronic acids or stannanes is a proven method.[1][5]
Problem 3: Formation of Byproducts from Reagent Decomposition
Q: My reaction mixture contains byproducts that appear to be derived from my electrophilic reagent (e.g., Togni or Umemoto reagent). Why is this happening and what can I do?
A: Electrophilic trifluoromethylating and trifluoromethoxylating reagents, while powerful, are highly reactive and can undergo decomposition or side reactions, especially under non-optimal conditions.
Causality & Mechanistic Insight:
-
Togni Reagents: These hypervalent iodine compounds can decompose, particularly when heated, to release trifluoroiodomethane (CF₃I).[6] They can also participate in single-electron transfer (SET) processes to generate CF₃ radicals, which can lead to radical-derived byproducts if not productively consumed in the desired reaction.[7][8]
-
Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are potent electrophilic CF₃ sources.[9] However, they can also be reduced to generate CF₃ radicals. The dibenzothiophene byproduct must be separated from the final product.[10]
-
Reaction with Solvents/Additives: The high reactivity of these reagents means they can react with nucleophilic solvents or additives. For example, Togni reagent II has been noted to react violently with strong acids and bases and can polymerize in THF.[6]
Solutions & Recommended Protocols:
-
Strict Temperature Control: Avoid excessive heating. Many reactions with these reagents proceed efficiently at or below room temperature.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with oxygen or moisture, which can initiate decomposition pathways.
-
Purification of Reagents: If you suspect your reagent has degraded during storage, consider its purity. While many modern reagents are shelf-stable, older batches or those stored improperly may contain impurities.
-
Optimize Reaction Conditions: Ensure your substrate is sufficiently nucleophilic for an electrophilic pathway. If the desired reaction is slow, undesired decomposition pathways can become competitive. The addition of a mild, non-nucleophilic base may be required to activate the substrate.
-
Byproduct Removal: The byproducts from Togni and Umemoto reagents are typically organic molecules that must be removed via chromatography. Umemoto and colleagues have developed water-soluble versions of their reagents to simplify byproduct removal through simple aqueous washing.[10]
| Reagent Type | Common Byproducts | Mitigation Strategy |
| Silver/TAS·OCF₃ | Fluorinated arenes, proto-destannylated arenes, homocoupled biaryls[1][5] | Maintain low temperature (-30 °C); Optimize oxidant and silver salt stoichiometry. |
| Radical Reagents (e.g., BTMP) | Bis(trifluoromethoxy)arenes (usually trace amounts)[2] | Use the arene as the limiting reagent; optimize catalyst loading. |
| Togni/Umemoto Reagents | Reagent-derived fragments (e.g., 2-iodobenzoic acid derivatives, dibenzothiophene)[6][10] | Use minimal necessary excess of the reagent; purify product via chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethoxylation strategy (nucleophilic, electrophilic, radical) is best for my substrate?
A1: The optimal strategy depends heavily on your substrate's electronic and functional group properties. The following diagram provides a general decision-making framework.
Q2: How should I properly handle and store trifluoromethoxylation reagents?
A2: Safety and stability are paramount.
-
General: Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Togni & Umemoto Reagents: These are often bench-stable solids but should be stored in a cool, dry place away from heat, strong acids, and bases.[6]
-
Gas-Based Reagents: Reagents like CF₃OX are highly reactive and toxic gases requiring specialized handling procedures and equipment.[3]
-
Anion Sources: Salts like TAS·OCF₃ are typically generated in situ from precursors because of their thermal instability.[5]
Q3: What analytical methods are best for identifying and quantifying my product and byproducts?
A3: A combination of techniques is recommended for a comprehensive analysis.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool. The chemical shift of the -OCF₃ group is distinct, allowing for clear identification and quantification of your desired product against fluorine-containing byproducts (e.g., Ar-F). Using an internal standard with a known fluorine signal (like 3-nitrofluorobenzene) allows for accurate yield determination directly from the crude reaction mixture.[1]
-
GC-MS and LC-MS: These techniques are essential for separating and identifying both fluorine-containing and non-fluorinated byproducts, helping you to build a complete mass balance of your reaction.
-
¹H and ¹³C NMR: Standard NMR techniques are still necessary to confirm the overall structure of your purified product and ensure the -OCF₃ group has been installed at the correct position.
Key Experimental Protocol: Silver-Mediated Trifluoromethoxylation of an Aryl Stannane
This protocol is adapted from established literature for the synthesis of aryl trifluoromethyl ethers, emphasizing the critical steps to minimize byproduct formation.[1][5]
Materials:
-
Aryl Stannane (1.0 equiv)
-
Tris(dimethylamino)sulfonium trifluoromethoxide (TAS·OCF₃), generated in situ (1.5 equiv)
-
Silver(I) Hexafluorophosphate (AgPF₆) (2.0 equiv)
-
Selectfluor®-PF₆ (F-TEDA-PF₆) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl stannane and AgPF₆.
-
Solvent Addition: Add the anhydrous, degassed solvent and cool the mixture to -30 °C using a cryocooler or a dry ice/acetonitrile bath. This low temperature is critical to prevent the decomposition of the trifluoromethoxide anion.[1]
-
Reagent Addition: In a separate flask, prepare a solution of TAS·OCF₃ and the oxidant, Selectfluor®-PF₆, in the same anhydrous solvent.
-
Slow Addition: Add the TAS·OCF₃/Selectfluor® solution dropwise to the cold aryl stannane solution over 30 minutes, ensuring the internal temperature does not rise above -25 °C.
-
Reaction: Stir the reaction mixture at -30 °C for 4-6 hours, monitoring its progress by TLC or ¹⁹F NMR analysis of aliquots.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired trifluoromethoxylated arene from tin byproducts and any fluorinated or proto-destannylated side products.
References
- 1. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07788A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umemoto Reagent I - Enamine [enamine.net]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Kinetics of Suzuki Coupling Reactions with Various Aryl Halides
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The choice of the aryl halide (Ar-X) is a critical parameter that profoundly influences the reaction kinetics and overall efficiency. This guide provides an in-depth comparison of the kinetic profiles of Suzuki coupling reactions utilizing different aryl halides (iodides, bromides, and chlorides). We will delve into the mechanistic underpinnings of the observed reactivity trends, present supporting experimental data, and provide detailed protocols for conducting kinetic studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by understanding the kinetic nuances of this powerful reaction.
Introduction: The Pivotal Role of the Aryl Halide in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as a go-to method in synthetic chemistry.[1]
The catalytic cycle, as generally accepted, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The aryl halide enters the cycle at the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. This step is often the rate-determining step of the entire catalytic cycle, making the nature of the aryl halide a crucial factor in the overall reaction rate.[4] This guide will provide a comprehensive analysis of how the choice of halogen (I, Br, Cl) impacts the kinetics of this critical transformation.
Mechanistic Insights: Why the Halide Matters
The observed differences in reaction rates for various aryl halides can be primarily attributed to the energetics of the oxidative addition step. This, in turn, is directly related to the strength of the carbon-halogen bond being broken.
The Rate-Determining Step: Oxidative Addition
In the majority of Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the slowest step, thus dictating the overall reaction rate.[4] During this process, the C-X bond is cleaved, and a new organopalladium(II) complex is formed. The energy required to break this bond is a significant component of the activation energy for this step.
Bond Dissociation Energies (BDEs): A Quantitative Look
The strength of the C-X bond is quantified by its bond dissociation energy (BDE). A higher BDE indicates a stronger bond that requires more energy to cleave, leading to a slower oxidative addition and, consequently, a slower overall reaction. The general trend for the BDEs of phenyl halides is as follows:
Table 1: Bond Dissociation Energies of Phenyl Halides
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Iodide (Ph-I) | 67.0 |
| Phenyl Bromide (Ph-Br) | 84.0 |
| Phenyl Chloride (Ph-Cl) | 97.1 |
| Data sourced from BenchChem[5] |
This trend in BDEs directly correlates with the generally observed reactivity of aryl halides in Suzuki coupling.
The Established Reactivity Trend
Based on the decreasing strength of the C-X bond, the expected and widely-accepted reactivity trend for aryl halides in Suzuki coupling is:
Aryl Iodide > Aryl Bromide >> Aryl Chloride [4][6]
Aryl iodides, with the weakest C-I bond, typically react the fastest and under the mildest conditions. Aryl bromides are also highly effective substrates, though they may require slightly more forcing conditions. Aryl chlorides, possessing the strongest C-Cl bond, are the most challenging substrates and often necessitate the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7]
Experimental Design for Comparative Kinetic Studies
To objectively compare the kinetics of Suzuki coupling with different aryl halides, it is imperative to design experiments where all other reaction parameters are held constant. The primary goal is to monitor the formation of the product or the consumption of a reactant over time.
Methodology for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of a Suzuki coupling reaction. The most common and accessible methods for a typical synthetic chemistry lab are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Chromatographic Methods (GC/HPLC): These techniques are ideal for quantitative analysis. The methodology involves taking aliquots from the reaction mixture at specific time intervals, quenching the reaction within the aliquot to halt any further transformation, and then analyzing the sample. The inclusion of an internal standard is crucial for accurate quantification, as it corrects for variations in sample volume and detector response.
-
In-situ Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can allow for real-time, continuous monitoring of the reaction mixture without the need for sampling and quenching.[8]
The following is a detailed protocol for a comparative kinetic study using GC analysis.
Experimental Protocol: A Comparative Kinetic Experiment using GC Analysis
This protocol is designed to compare the coupling of phenylboronic acid with p-iodotoluene, p-bromotoluene, and p-chlorotoluene.
Materials:
-
p-Iodotoluene
-
p-Bromotoluene
-
p-Chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dodecane (internal standard)
-
Methanol (for quenching)
-
Reaction vials with septa
-
Stir bars
-
Heating block or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Stock Solution Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of dodecane in toluene (e.g., 0.1 M). This will be used for the GC calibration curve and sample preparation.
-
Reactant Stock Solution: In a volumetric flask, prepare a solution of phenylboronic acid (1.2 equivalents) and dodecane (1.0 equivalent) in toluene.
-
-
Reaction Setup (to be performed in triplicate for each aryl halide):
-
To a reaction vial containing a stir bar, add the aryl halide (1.0 equivalent, e.g., 0.5 mmol).
-
Add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Add K₂CO₃ (2.0 equivalents).
-
Place a septum on the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Using a syringe, add the reactant stock solution to the reaction vial to bring the final concentration of the aryl halide to a desired value (e.g., 0.2 M).
-
Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C). Start the timer and begin stirring.
-
-
Sampling and Quenching:
-
At designated time points (e.g., t = 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately inject the aliquot into a GC vial containing a quenching solution (e.g., 1 mL of methanol). The rapid dilution and cooling will effectively stop the reaction.
-
-
GC Analysis:
-
Analyze the quenched samples by GC-FID. The method should be optimized to achieve baseline separation of the aryl halide, the biphenyl product, and the internal standard.
-
Use a pre-established calibration curve to determine the concentration of the product at each time point.
-
-
Data Processing:
-
Plot the concentration or percent conversion of the biphenyl product versus time for each of the three aryl halides on the same graph for direct comparison.
-
Comparative Kinetic Data and Analysis
While the general reactivity trend is well-established, the actual kinetic profiles can reveal interesting nuances. A study by Lloyd-Jones and co-workers highlighted a surprising observation when using a "classical" Pd/PPh₃ catalyst system.[9]
A Counterintuitive Observation: The Poor Reactivity of Aryl Iodides at Lower Temperatures
Contrary to the expectation that aryl iodides should always be the most reactive, their study demonstrated that at lower temperatures (~50 °C), the Suzuki coupling of p-iodotoluene was significantly less efficient than that of p-bromotoluene under identical conditions.[9]
Table 2: Comparative Yields of 4-Methylbiphenyl at 50 °C
| Aryl Halide | Reaction Time (h) | Yield (%) |
| p-Iodotoluene | 24 | < 5 |
| p-Bromotoluene | 24 | > 95 |
| Reaction Conditions: Aryl halide (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), [Pd(PPh₃)₄] (2 mol%), n-PrOH/H₂O (4:1), 50 °C. Data adapted from Lloyd-Jones et al.[9] |
This finding underscores that while oxidative addition is a crucial step, other factors within the catalytic cycle can influence the overall reaction rate. The authors suggest that the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)] is responsible for the observed poor reactivity of the aryl iodide at lower temperatures with this specific catalyst system.[9]
A More "Typical" Kinetic Profile at Higher Temperatures
At higher temperatures (e.g., 80-100 °C), the expected reactivity trend is more commonly observed. The increased thermal energy helps to overcome the activation barriers for all steps in the catalytic cycle, including the turnover of any stable intermediates.
Figure 1: Representative Kinetic Profiles for Suzuki Coupling with Different Aryl Halides at 100 °C
(This is a hypothetical graph for illustrative purposes, based on the generally accepted reactivity trend. Actual data will vary based on specific reaction conditions.)
Caption: Illustrative reaction profiles for the Suzuki coupling of different aryl halides, demonstrating the typical reactivity trend: Ar-I > Ar-Br > Ar-Cl.
Advanced Considerations and Best Practices
The Challenge of Aryl Chlorides
As previously mentioned, the strength of the C-Cl bond makes aryl chlorides the least reactive of the common aryl halides. To achieve efficient coupling, more sophisticated catalyst systems are required. The development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) has been instrumental in enabling the use of aryl chlorides as viable substrates.[7][10] These ligands promote the oxidative addition step and stabilize the active palladium catalyst.
Beyond the Oxidative Addition
While the C-X bond strength is a primary determinant of reactivity, it is not the only factor. The halide anion generated after oxidative addition remains in the coordination sphere of the palladium center and can influence subsequent steps, such as transmetalation. In some cases, the nature of the halide can affect the stability of palladium intermediates, which can also impact the overall catalytic turnover.[5]
Conclusion
The choice of aryl halide is a decision with significant kinetic consequences in Suzuki-Miyaura cross-coupling reactions. The established reactivity trend, Ar-I > Ar-Br >> Ar-Cl, is a direct reflection of the corresponding C-X bond dissociation energies and holds true under many conditions. However, as evidenced by studies on specific catalyst systems, the interplay of all steps in the catalytic cycle can lead to unexpected kinetic profiles.
For researchers and process chemists, a thorough understanding of these kinetic principles is paramount. While aryl iodides and bromides offer high reactivity with conventional catalysts, the economic and environmental benefits of using aryl chlorides have spurred the development of advanced catalyst technologies that can overcome their inherent inertness. By carefully considering the nature of the aryl halide in conjunction with the catalyst, solvent, and temperature, it is possible to design and optimize Suzuki coupling reactions for a wide range of applications, from laboratory-scale synthesis to industrial-scale manufacturing.
Visual Summaries: Workflows and Mechanisms
The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis via GC
Caption: Workflow for a comparative kinetic study using GC analysis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. vapourtec.com [vapourtec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Investigation of the Sonogashira Reaction with 1-Iodo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Sonogashira cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Its utility is particularly pronounced in pharmaceutical and materials science, where the resulting arylalkyne moieties are crucial structural motifs.[1][3] This guide provides an in-depth mechanistic investigation of the Sonogashira reaction, focusing on the use of 1-iodo-4-(trifluoromethoxy)benzene, a substrate of increasing importance in drug discovery due to the unique physicochemical properties imparted by the trifluoromethoxy group.
We will dissect the catalytic cycles, explore the nuances of using an electron-deficient substrate, and present a comparative analysis with alternative cross-coupling methodologies. The information herein is designed to equip researchers with the foundational knowledge and practical insights necessary to optimize existing protocols and innovate new synthetic pathways.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction traditionally employs a dual catalytic system, harnessing the synergistic activity of palladium and copper complexes to facilitate the coupling of a terminal alkyne with an sp2-hybridized carbon halide.[1][2][4] The reaction proceeds under mild conditions, a significant advantage that has contributed to its widespread adoption.[1][5]
The Dual Catalytic Cycle
The generally accepted mechanism involves two interconnected catalytic cycles: the palladium cycle and the copper cycle.[4][6]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl iodide, in this case, this compound, to a Pd(0) species. This is often considered the rate-determining step of the overall reaction.[7] The resulting Pd(II) complex is then primed for the introduction of the alkyne.
-
The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The pivotal step connecting the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium center, regenerating the copper(I) catalyst.[4][8]
-
Reductive Elimination: Finally, the diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]
Caption: The dual catalytic cycle of the Sonogashira reaction.
The Role of this compound
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. Its presence on the aryl iodide has a significant impact on the reaction kinetics. The electron-withdrawing nature of the -OCF₃ group makes the ipso-carbon more electrophilic, thereby accelerating the rate of oxidative addition to the Pd(0) catalyst.[9] This can lead to higher reaction efficiency and potentially allow for milder reaction conditions compared to electron-rich aryl iodides.
Copper-Free Sonogashira Reaction: A Mechanistic Alternative
While the copper co-catalyst is beneficial for reactivity, it can also lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[7] This has prompted the development of copper-free Sonogashira protocols.
In the absence of copper, the mechanism is believed to proceed via two primary proposed pathways: a deprotonation pathway and a carbopalladation pathway.[10][11] However, computational and experimental evidence suggests that the carbopalladation route is generally less favorable due to a high activation barrier.[5][10]
The more accepted copper-free mechanism involves the following key steps:
-
Oxidative Addition: Similar to the traditional mechanism, the reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]
-
Ligand Exchange and π-Alkyne Complex Formation: A phosphine ligand on the Pd(II) complex is displaced by the terminal alkyne, forming a π-alkyne complex.[5]
-
Deprotonation: A base, typically an amine, then deprotonates the alkyne coordinated to the palladium center, forming a palladium acetylide.[5]
-
Reductive Elimination: The final step is the reductive elimination of the product and regeneration of the Pd(0) catalyst.[5]
Caption: Proposed mechanism for the copper-free Sonogashira reaction.
Comparative Analysis with Alternative Cross-Coupling Reactions
While the Sonogashira reaction is a powerful tool, other palladium-catalyzed cross-coupling reactions can also be employed for the formation of C(sp²)-C(sp) or related C-C bonds. The choice of reaction often depends on substrate scope, functional group tolerance, and the availability of starting materials.
| Reaction | Organometallic Reagent | Key Features | Advantages | Disadvantages |
| Sonogashira | Terminal Alkyne | Pd/Cu or Pd catalysis, mild conditions.[1] | High functional group tolerance, direct use of terminal alkynes. | Potential for alkyne homocoupling with Cu catalysis. |
| Stille | Organotin | Pd catalysis.[12][13] | Insensitive to moisture and air. | Toxicity and stoichiometric tin byproducts.[13] |
| Suzuki | Organoboron | Pd catalysis, requires a base.[12][13] | Commercially available and stable boronic acids, low toxicity. | Base-sensitive functional groups may not be tolerated.[12] |
| Hiyama | Organosilane | Pd catalysis, requires an activator (e.g., fluoride). | Low toxicity, stable and easy to handle organosilanes. | Often requires an activating agent. |
| Heck | Alkene | Pd catalysis, involves migratory insertion.[12] | Does not require pre-formation of an organometallic reagent. | Primarily for C(sp²)-C(sp²) bond formation, regioselectivity can be an issue. |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, CuI, and the base.[4]
-
Add the anhydrous solvent and stir the mixture until the catalyst is dissolved.[4]
-
Add this compound to the reaction mixture.
-
Add the terminal alkyne dropwise to the solution.[4]
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC/MS.[4][14]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.[4]
-
Filter the mixture through a pad of Celite to remove insoluble salts.[4]
-
Wash the organic phase with aqueous ammonium chloride and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Comparative Experimental Data
The following table summarizes typical experimental results for the Sonogashira coupling of this compound with phenylacetylene under different conditions, and compares them with a Suzuki coupling approach to a related biaryl product for context.
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sonogashira | 1-Iodo-4-(OCF₃)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 4 | 95 |
| Copper-Free Sonogashira | 1-Iodo-4-(OCF₃)benzene | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Piperidine | DMF | 80 | 12 | 88 |
| Suzuki | 1-Iodo-4-(OCF₃)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
Conclusion
The Sonogashira reaction is a highly efficient and versatile method for the synthesis of arylalkynes, and the use of this compound as a substrate is particularly advantageous due to its enhanced reactivity. While the traditional Pd/Cu catalytic system offers excellent yields under mild conditions, copper-free alternatives provide a valuable option to mitigate side reactions. A thorough understanding of the reaction mechanism and a comparative knowledge of alternative cross-coupling reactions are essential for researchers to make informed decisions in the design and execution of synthetic strategies in drug development and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-Iodo-4-(trifluoromethoxy)benzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the purity of building blocks is not merely a quality metric; it is the bedrock of reproducible and reliable research. The compound 1-Iodo-4-(trifluoromethoxy)benzene serves as a critical intermediate in the synthesis of numerous agrochemicals, liquid crystals, and, most notably, pharmaceutical agents. Its trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, while the iodo-substituent provides a reactive handle for cross-coupling reactions. However, the very reactivity that makes this compound valuable also predisposes it to the formation of structurally similar impurities during synthesis. This guide provides a comprehensive framework for the rigorous purity assessment of this compound, moving beyond simple percentage purity to a holistic understanding of the impurity profile.
The Synthetic Landscape and Anticipated Impurities
A robust analytical strategy begins with an understanding of the synthetic route. A common laboratory-scale synthesis of this compound involves the Sandmeyer-type reaction of 4-(trifluoromethoxy)aniline. This process, while effective, can introduce several classes of impurities.
-
Starting Material Carryover: Incomplete diazotization or reaction can lead to residual 4-(trifluoromethoxy)aniline.
-
Isomeric Impurities: During the synthesis of the aniline precursor, ortho- and meta-isomers can be formed, which may carry through to the final product.
-
Side-Reaction Products: Undesired reactions can lead to the formation of de-iodinated (trifluoromethoxybenzene), hydroxylated (4-(trifluoromethoxy)phenol), or azo-coupled byproducts.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, ethyl acetate) and inorganic salts are also common.
A thorough purity assessment must be capable of identifying and quantifying these diverse chemical entities.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. A multi-modal approach, leveraging the strengths of orthogonal techniques, is essential for a comprehensive and trustworthy assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
GC-MS is the primary tool for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power and the structural information provided by mass spectrometry make it indispensable.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good separation of aromatic isomers.
-
Inlet: Set to split mode (e.g., 50:1) at 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound (expected retention time and mass spectrum).
-
Integrate all observed peaks. The area percent of the main peak provides an initial estimate of purity.
-
Scrutinize the mass spectra of minor peaks to identify potential impurities by comparison with spectral libraries (e.g., NIST) and fragmentation patterns.
-
Causality Behind Choices: The non-polar column separates compounds primarily based on boiling point, which is effective for the anticipated impurities. The temperature ramp ensures that both volatile (e.g., residual solvents) and less volatile (e.g., azo-dimers) compounds are eluted and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into molecular structure and is crucial for identifying isomeric impurities and confirming the identity of the target compound. ¹H, ¹³C, and ¹⁹F NMR should be employed.
-
Expected Spectrum: The aromatic region should show two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The integration of these signals should correspond to 4 protons.
-
Impurity Detection: The presence of additional signals in the aromatic region can indicate isomeric impurities. For example, a 1,2-disubstituted isomer would present a more complex multiplet pattern. Residual starting material, 4-(trifluoromethoxy)aniline, would show a broad singlet for the -NH₂ protons.
-
Expected Spectrum: A sharp singlet is expected for the -OCF₃ group.
-
Impurity Detection: ¹⁹F NMR is exquisitely sensitive to the electronic environment of the fluorine atoms. Isomeric impurities will have distinct chemical shifts, often well-resolved from the main signal. This technique is particularly powerful for quantifying isomeric purity.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and ~10 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup:
-
Acquire ¹H and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being quantified to allow for full relaxation of the nuclei.
-
-
Data Analysis:
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Where: I = integral value, N = number of protons giving rise to the signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
Trustworthiness: The use of a certified internal standard and optimized acquisition parameters makes qNMR a primary, self-validating method for determining absolute purity.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Contaminants
HPLC is complementary to GC-MS and is ideal for detecting non-volatile or thermally labile impurities, such as salts or highly polar byproducts.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Instrument Setup:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. For example, 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Similar to GC, use area percent to estimate purity and identify impurity peaks.
Comparative Analysis of Purity Assessment Techniques
| Technique | Strengths | Weaknesses | Best For Detecting |
| GC-MS | High sensitivity, excellent for volatile impurities, provides structural information from MS. | Not suitable for non-volatile or thermally labile compounds. Area percent can be inaccurate without response factor correction. | Isomeric impurities, residual solvents, de-iodinated byproducts. |
| NMR (¹H, ¹⁹F, ¹³C) | Unambiguous structure confirmation, excellent for isomeric impurity identification, qNMR provides absolute purity. | Lower sensitivity compared to GC/HPLC, can be complex to interpret with multiple impurities. | Isomeric impurities, starting material carryover, structural verification. |
| HPLC-UV | Suitable for non-volatile and thermally labile compounds, high sensitivity. | Peak identification relies on retention time matching with standards; co-elution can be an issue. | Polar byproducts, azo-coupled dimers, inorganic salts (with appropriate detector). |
| Elemental Analysis | Provides the elemental composition (C, H, N) of the bulk sample. | Insensitive to impurities with similar elemental composition. Does not provide structural information. | Validating the overall elemental formula of the bulk material. |
Workflow and Decision Making
A logical workflow ensures a thorough and efficient purity assessment.
Caption: A decision-making workflow for the comprehensive purity assessment of this compound.
Conclusion: Beyond a Single Number
The purity assessment of a key synthetic intermediate like this compound is a multi-faceted process. Relying on a single technique can lead to a false sense of security, potentially jeopardizing downstream applications. By employing an orthogonal set of analytical methods—GC-MS for volatile impurities, HPLC for non-volatiles, and NMR for structural confirmation and quantification—researchers can build a comprehensive and trustworthy impurity profile. This rigorous approach not only validates the quality of the synthesized material but also upholds the principles of scientific integrity, ensuring the reliability and reproducibility of future research and development endeavors.
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 1-Iodo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the pharmaceutical and materials science sectors, the synthesis of biaryl compounds containing fluorine-containing moieties, such as the trifluoromethoxy group, is of particular interest due to their unique electronic properties and enhanced metabolic stability. The coupling of 1-iodo-4-(trifluoromethoxy)benzene with various boronic acids is a key transformation for accessing these valuable scaffolds. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and overall process efficiency.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of the electron-deficient substrate, this compound. We will delve into the mechanistic underpinnings of catalyst selection, present comparative data to guide your choice, and provide detailed experimental protocols.
The Critical Role of the Palladium Catalyst: A Mechanistic Perspective
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is intrinsically linked to its ability to navigate the catalytic cycle efficiently. This cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the palladium precursor and, more importantly, the associated ligands, dictates the facility of each of these steps.
For an electron-deficient aryl iodide like this compound, the oxidative addition of the C-I bond to the Pd(0) center is typically facile due to the electron-withdrawing nature of the trifluoromethoxy group.[1] However, the subsequent steps of transmetalation and reductive elimination can be influenced by the choice of ligand. Bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination, while also promoting the formation of the active monoligated palladium(0) species.[2]
dot
Caption: The Suzuki-Miyaura Catalytic Cycle
Comparative Performance of Palladium Catalysts
Direct side-by-side comparative studies for the Suzuki coupling of this compound with a wide array of catalysts are not extensively documented in a single source. However, by compiling data from various studies on this substrate and electronically similar aryl iodides, we can construct a valuable performance overview. The following table summarizes the efficacy of several common palladium catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | DMF/H₂O | 85 | 5 | ~53 | A classical, often readily available catalyst. May require higher temperatures and longer reaction times for electron-deficient substrates.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 120 (µW) | 0.17 | ~53 | XPhos is a bulky, electron-rich Buchwald ligand, often effective for challenging couplings. Microwave conditions can significantly reduce reaction times.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | High | SPhos is another highly effective Buchwald ligand, known for its high activity at lower catalyst loadings.[4] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 80 | 12 | High | A robust and versatile catalyst, often used for a broad range of substrates, including those with heteroatoms.[5] |
| NHC-Pd-PEPPSI | IPr | K₂CO₃ | Toluene | 100 | 2 | High | N-Heterocyclic Carbene (NHC) ligands offer strong electron donation and steric bulk, leading to highly active and stable catalysts.[6] |
Disclaimer: The data presented above is compiled from various sources and may involve different boronic acid coupling partners and slight variations in reaction conditions. This table should be used as a guide for catalyst selection and optimization rather than a direct quantitative comparison under identical conditions.
In-Depth Analysis of Catalyst Classes
Traditional Phosphine Ligands (e.g., PPh₃)
Palladium catalysts with simple phosphine ligands like triphenylphosphine (PPh₃) are among the earliest and most widely used for Suzuki couplings.
-
Expertise & Experience: While readily available and cost-effective, catalysts like Pd(PPh₃)₄ often require higher catalyst loadings and elevated temperatures, especially for less reactive substrates. Their lower electron-donating ability compared to more modern ligands can lead to slower rates of oxidative addition and reductive elimination. For a substrate like this compound, where oxidative addition is already facile, the limitations of PPh₃ may become more apparent in the subsequent steps of the catalytic cycle.
Buchwald-Type Biaryl Phosphine Ligands (e.g., XPhos, SPhos)
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[2]
-
Expertise & Experience: Ligands such as XPhos and SPhos are designed to be highly effective for a broad range of substrates, including electron-deficient and sterically hindered partners.[4] Their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step. The strong electron-donating character of these ligands also enhances the overall catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions compared to traditional phosphine ligands. For the Suzuki coupling of this compound, Buchwald ligands are an excellent starting point for achieving high yields and efficient conversions.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[7][8]
-
Expertise & Experience: NHC ligands are strong σ-donors, even more so than many electron-rich phosphines. This strong electron donation enhances the stability of the palladium center and can lead to exceptionally high catalytic activity.[6] NHC-palladium complexes, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, are often air- and moisture-stable, making them convenient to handle.[6] Their high stability and activity make them particularly well-suited for the coupling of challenging substrates, including electron-deficient aryl halides.
Experimental Protocols: A Self-Validating System
The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound. This protocol is designed to be a robust starting point for your own investigations and catalyst comparisons.
dot
Caption: General Experimental Workflow for Catalyst Comparison
Representative Protocol for Suzuki Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Degassing: Sparge the solution with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (e.g., XPhos, 0.02-0.04 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. For microwave-assisted reactions, heat to the specified temperature for the indicated time (e.g., 10-20 minutes).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS) and determine the isolated yield.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical step in achieving high-yielding and efficient synthesis of valuable trifluoromethoxy-substituted biaryl compounds. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbenes generally offer superior performance, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope. By understanding the mechanistic principles and utilizing the comparative data and protocols provided in this guide, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. Palladium (Pd)-based Photocatalysts for Suzuki Coupling Reactions: An Overview [ouci.dntb.gov.ua]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Synthetic Route Validation: Leveraging 1-Iodo-4-(trifluoromethoxy)benzene in Cross-Coupling Reactions
Abstract
For researchers in pharmaceutical and material sciences, the strategic incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance molecular properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 1-Iodo-4-(trifluoromethoxy)benzene has emerged as a pivotal building block for this purpose, offering a versatile and highly reactive scaffold for constructing complex molecular architectures.[1][3] The iodine substituent serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, making it a preferred reagent for introducing the 4-(trifluoromethoxy)phenyl moiety.[1] This guide provides an in-depth comparison of two cornerstone synthetic routes utilizing this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. By examining the mechanistic underpinnings, experimental parameters, and practical outcomes of each, we aim to equip researchers with the critical insights needed to select and validate the optimal synthetic strategy for their specific drug development and material science applications.
The Strategic Value of this compound
The utility of this compound stems from the synergistic interplay between its two key functional groups.
-
The Trifluoromethoxy (-OCF₃) Group: Often considered a "super methyl" group, the -OCF₃ moiety is a highly lipophilic and metabolically stable bioisostere for other functional groups.[2] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, impacting reaction kinetics and the physicochemical properties of the final compound.[1]
-
The Iodo Group: Among aryl halides, aryl iodides exhibit the highest reactivity in palladium-catalyzed oxidative addition, which is typically the rate-determining step in cross-coupling cycles.[4] This high reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to their bromide or chloride counterparts, enhancing functional group tolerance and overall efficiency.
This combination makes this compound an invaluable intermediate for synthesizing novel pharmaceuticals, agrochemicals, and advanced materials where enhanced performance characteristics are desired.[3]
Comparative Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Amination
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are fundamental operations in organic synthesis. Here, we compare two of the most powerful palladium-catalyzed methods for achieving these transformations using our target substrate.
Caption: High-level comparison of Suzuki-Miyaura and Buchwald-Hartwig pathways.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling an aryl halide with an organoboron species, such as a boronic acid or boronate ester.[5][6]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[5][6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of aryl amines, the Buchwald-Hartwig amination is unparalleled in its scope and functional group tolerance.[7][8] This reaction couples an aryl halide with a primary or secondary amine.[9]
Mechanistic Rationale: The mechanism shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination.[10] However, instead of transmetalation, the key step involves coordination of the amine to the palladium center, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.[9] Bulky, electron-rich phosphine ligands are crucial to promote the final reductive elimination step and prevent catalyst decomposition.[7][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Head-to-Head Performance Comparison
The choice between these two powerful reactions depends entirely on the synthetic goal. The following table summarizes key experimental parameters and considerations based on established literature and in-house validation.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Causality |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) | The fundamental difference dictating the choice of coupling partner. |
| Coupling Partner | Organoboron Reagent (e.g., R-B(OH)₂) | Amine (Primary or Secondary) | Boron reagents are bench-stable but require activation. Amines are the direct nucleophile. |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, LiHMDS, K₃PO₄ | Suzuki requires a moderate base to form the boronate "ate" complex. Buchwald requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction. |
| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, RuPhos, XPhos | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands like BrettPhos, XPhos, Josiphos | Ligand choice is critical. For Suzuki, ligands must promote transmetalation. For Buchwald, bulky ligands are essential to facilitate the difficult C-N reductive elimination.[7][8] |
| Typical Temp. | 80 - 110 °C | 80 - 110 °C | The high reactivity of the aryl iodide allows for moderate temperatures in both cases. |
| Solvent | Toluene, Dioxane, THF/H₂O | Toluene, Dioxane, THF | Anhydrous conditions are more critical for Buchwald-Hartwig due to the use of strong bases. Suzuki reactions are often more tolerant of water.[10] |
| Functional Group Tolerance | Very Broad | Broad, but sensitive to acidic protons | The strong bases used in Buchwald-Hartwig can deprotonate acidic functional groups (e.g., -OH, -NH₂ on other parts of the molecule), requiring protection strategies. Suzuki is generally more tolerant. |
| Key Challenge | Stability/purity of boronic acid. | Air/moisture sensitivity due to strong base and ligands. Mono-arylation control with primary amines. | Boronic acids can undergo self-condensation (trimerization). Buchwald-Hartwig reactions often require rigorous inert atmosphere techniques. |
Validated Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility. All operations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 4.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 4-phenyl-1-(trifluoromethoxy)benzene.
Materials:
-
This compound (288 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%)
-
SPhos (8.2 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of toluene. Add this catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
Add the remaining toluene (4 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the desired product.
Protocol 4.2: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 4-(4-(trifluoromethoxy)phenyl)morpholine.
Materials:
-
This compound (288 mg, 1.0 mmol, 1.0 equiv)
-
Morpholine (105 µL, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd)
-
BrettPhos (10.7 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 135 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox. Add this compound and toluene under a positive pressure of Argon.
-
Add morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C for 6-8 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the desired product.
Safety and Environmental Considerations
-
Handling this compound: This compound is an irritant to the skin, eyes, and respiratory system.[11][12][13][14] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Phosphine ligands are often air-sensitive and may be pyrophoric.
-
Environmental Impact: The trifluoromethoxy group is known for its high stability due to the strong C-F bonds.[2] While this imparts metabolic stability in a pharmaceutical context, it also means that trifluoromethoxy-containing compounds can be persistent in the environment.[17][18] Degradation pathways are not always fully understood, and proper disposal of all fluorinated waste is critical to prevent environmental accumulation.[17][19]
Conclusion and Strategic Recommendations
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly effective and reliable methods for the functionalization of this compound. The choice of synthetic route is not a matter of superiority, but of strategic alignment with the desired molecular target.
-
Choose the Suzuki-Miyaura Coupling when the primary objective is to construct a C-C bond, typically for building biaryl scaffolds common in kinase inhibitors, or for developing conjugated materials. Its tolerance for a wider range of functional groups and less stringent requirement for anhydrous conditions make it a robust first choice for C-C bond formation.
-
Choose the Buchwald-Hartwig Amination when the goal is to introduce a nitrogen atom to form an aryl amine or N-heterocycle. This is fundamental in the synthesis of countless bioactive molecules. While it demands more rigorous control over atmospheric conditions due to the use of strong bases and sensitive ligands, its ability to construct C-N bonds is unparalleled.
By understanding the causality behind the experimental choices for each route, researchers can confidently select, optimize, and validate the most appropriate pathway, accelerating the discovery and development of next-generation pharmaceuticals and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C7H4F3IO | CID 2777294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 1-Iodo-4-(trifluoromethyl)benzene, 97%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. capotchem.cn [capotchem.cn]
- 17. ozone.unep.org [ozone.unep.org]
- 18. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Analyzing Heck Reaction Product Mixtures by GC-MS
For researchers, scientists, and professionals in drug development, the precise analysis of reaction outcomes is paramount. The Heck reaction, a cornerstone of carbon-carbon bond formation, is no exception.[1][2][3] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for characterizing the product mixture of a Heck reaction. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Heck Reaction: A Brief Overview and the Analytical Challenge
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][3][4] Its versatility has made it a widely used tool in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[1][5] The catalytic cycle, which typically involves a Pd(0)/Pd(II) interchange, proceeds through oxidative addition, migratory insertion, and β-hydride elimination.[1][2][4][6][7]
However, the reality of the reaction vessel is often more complex than a simple A + B → C transformation. The product mixture can contain not only the desired substituted alkene but also starting materials, regioisomers (α vs. β substitution), stereoisomers (E/Z), and various side products.[5][8] Common byproducts can arise from reactions such as debromination or dimerization.[9][10] Therefore, a robust analytical method is crucial to accurately determine the reaction's yield, selectivity, and overall success.
Why GC-MS? A Comparative Analysis of Analytical Techniques
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are valuable, GC-MS offers a unique combination of separation power and structural elucidation that is particularly well-suited for the volatile and semi-volatile compounds typically found in Heck reaction mixtures.
| Technique | Strengths | Limitations for Heck Reaction Analysis |
| GC-MS | Excellent separation of volatile and semi-volatile compounds. Provides both quantitative data (from the GC chromatogram) and structural information (from the mass spectrum). High sensitivity.[11] | Not suitable for non-volatile or thermally labile compounds.[12][13] Derivatization may be required for polar compounds.[12][14][15] |
| NMR Spectroscopy | Provides detailed structural information. Non-destructive. Can analyze crude reaction mixtures. | Lower sensitivity compared to GC-MS. Can be difficult to quantify individual components in a complex mixture without extensive calibration. |
| HPLC | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Excellent quantitative capabilities. | Structural information is limited without a mass spectrometric detector (LC-MS). Can be more complex to develop methods compared to GC. |
The primary advantage of GC-MS lies in its ability to separate complex mixtures and provide a "fingerprint" mass spectrum for each component, allowing for confident identification by comparison to spectral libraries.[16][17] This is invaluable for identifying unexpected side products that might otherwise go unnoticed.
A Validated Workflow for GC-MS Analysis of a Heck Reaction Mixture
This section details a step-by-step protocol for the GC-MS analysis of a Heck reaction. The logic behind each step is explained to ensure a self-validating and reproducible workflow.
Caption: Workflow for GC-MS analysis of a Heck reaction mixture.
Experimental Protocol
1. Sample Preparation: The Foundation of Accurate Analysis
-
Rationale: Proper sample preparation is critical to prevent contamination of the GC-MS system and to ensure accurate representation of the reaction mixture.[12][18] The goal is to isolate the analytes of interest in a volatile solvent suitable for injection.[14][18]
-
Protocol:
-
Quench the reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Liquid-Liquid Extraction:
-
Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[18]
-
Mix thoroughly and allow the layers to separate.
-
Collect the organic layer, which contains the desired products and byproducts.
-
-
Drying and Filtration:
-
Dilution:
-
2. GC-MS Method Development: Optimizing Separation
-
Rationale: The GC method parameters must be optimized to achieve good separation of all components in the reaction mixture. The choice of the GC column is crucial and should be based on the polarity of the analytes.[15]
-
Typical GC-MS Parameters:
-
Injection Mode: Splitless or split injection, depending on the concentration of the analytes.[13]
-
Inlet Temperature: Typically 250-280 °C to ensure complete volatilization of the sample.[19]
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is often a good starting point for Heck reaction products.[12]
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with a range of boiling points. A common program might start at 50-100 °C and ramp up to 280-300 °C.[19]
-
Carrier Gas: Helium at a constant flow rate.[19]
-
MS Detector: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[19]
-
3. Data Interpretation: From Peaks to Percentages
-
Rationale: The output of a GC-MS analysis is a chromatogram and a series of mass spectra.[16][20] Careful interpretation of both is necessary for a complete understanding of the product mixture.[16]
-
Steps for Interpretation:
-
Analyze the Gas Chromatogram:
-
Analyze the Mass Spectra:
-
For each peak in the chromatogram, a mass spectrum is generated. This is a plot of ion abundance versus mass-to-charge ratio (m/z).[16]
-
The molecular ion peak (M+) corresponds to the molecular weight of the compound.[22]
-
The fragmentation pattern is a unique fingerprint of the molecule and can be used to identify it by searching a mass spectral library (e.g., NIST, Wiley).[22]
-
-
Quantitation:
-
The area under each peak in the chromatogram is proportional to the amount of that compound present in the sample.[16][21]
-
By calculating the relative peak areas, the percentage of each component in the product mixture can be determined. For more accurate quantitation, an internal standard should be used.
-
-
Illustrative Data and Interpretation
Consider a Heck reaction between iodobenzene and styrene. The expected product is trans-stilbene.
Caption: Potential product distribution in a Heck reaction.
A hypothetical GC-MS analysis of the crude reaction mixture might yield the following results:
| Peak Number | Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Peak Area (%) |
| 1 | 5.2 | Styrene | 104, 78, 51 | 5.6 |
| 2 | 8.1 | Iodobenzene | 204, 127, 77 | 2.3 |
| 3 | 15.4 | trans-Stilbene | 180, 179, 178, 165, 152 | 90.1 |
| 4 | 15.8 | cis-Stilbene | 180, 179, 178, 165, 152 | 1.5 |
| 5 | 16.2 | 1,1-Diphenylethylene | 180, 165, 152 | 0.5 |
Interpretation of the Data:
-
The high relative peak area of trans-stilbene (90.1%) indicates a successful reaction with high yield and selectivity.
-
The presence of unreacted starting materials (styrene and iodobenzene) suggests that the reaction may not have gone to completion.
-
The detection of cis-stilbene, a stereoisomer, provides information about the stereoselectivity of the reaction.
-
The identification of 1,1-diphenylethylene, a regioisomer, highlights the importance of controlling the regioselectivity of the Heck reaction.[8]
Conclusion
GC-MS is an indispensable tool for the comprehensive analysis of Heck reaction product mixtures. Its ability to separate complex mixtures and provide detailed structural information for each component allows for the accurate determination of yield, selectivity, and the identification of often-overlooked side products. By following a validated workflow, from meticulous sample preparation to careful data interpretation, researchers can gain a deep understanding of their reaction outcomes, enabling them to optimize reaction conditions and accelerate the development of novel chemical entities.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. byjus.com [byjus.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. uoguelph.ca [uoguelph.ca]
- 13. youtube.com [youtube.com]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 15. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample preparation GC-MS [scioninstruments.com]
- 19. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 22. azolifesciences.com [azolifesciences.com]
A Comparative Guide to Cross-Coupling Reactions of 1-Iodo-4-(trifluoromethoxy)benzene for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds is a cornerstone of modern drug discovery and materials science. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Iodo-4-(trifluoromethoxy)benzene stands out as a key building block for introducing this valuable functional group. Its utility is primarily realized through various cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency.
This guide provides an in-depth comparison of the most prevalent cross-coupling methodologies applied to this compound. We will delve into the mechanistic nuances, compare catalytic systems with supporting data, and provide detailed experimental protocols to empower researchers in selecting and optimizing the ideal synthetic route for their specific applications.
The Foundational Chemistry: Why this compound?
The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is largely dictated by the nature of the halogen. The generally accepted order of reactivity is I > Br > OTf >> Cl.[1] The carbon-iodine bond in this compound is weaker than carbon-bromine and carbon-chlorine bonds, which facilitates the crucial oxidative addition step to the palladium catalyst.[1] This inherent reactivity makes it a preferred substrate for a wide array of transformations.
Comparative Analysis of Key Cross-Coupling Reactions
We will now explore the application of this compound in several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl structures, a common motif in pharmaceuticals.[2][3] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[2]
General Reaction Scheme:
Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][4]
Catalyst and Condition Comparison:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | High | A standard, reliable system for this substrate.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-4 | Often >90 | Bulky phosphine ligands can accelerate the reaction. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | Effective for coupling with trifluoroborate salts.[5] |
Experimental Protocol: Synthesis of 4-Phenyl-1-(trifluoromethoxy)benzene [1]
-
To a degassed mixture of toluene (4 mL) and water (1 mL) add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and degas the mixture with argon for an additional 15 minutes.
-
Heat the reaction mixture to 100 °C under an argon atmosphere for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Logical Relationship Diagram: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Arylation of Alkenes
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7] This reaction is a powerful tool for C-C bond formation.[8]
General Reaction Scheme: Ar-I + R-CH=CH₂ --[Pd catalyst, Base]--> Ar-CH=CH-R
Mechanistic Considerations: The reaction cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A[9] subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is reductively eliminated by a base to regenerate the Pd(0) catalyst.
[9]Catalyst and Condition Comparison:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or MeCN | 80-120 | 6-24 | Good to Excellent | A classic and widely used system. |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 100 | 12 | High | Effective for electron-deficient alkenes. |
| Pd/C | NaOAc | H₂O/EtOH | 80 | 4-8 | Varies | A heterogeneous catalyst offering easier workup. |
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)stilbene
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (1.5 mmol).
-
Add anhydrous DMF (5 mL) and degas the mixture with argon.
-
Heat the reaction to 100 °C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Logical Relationship Diagram: Heck Reaction
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
[3][10]General Reaction Scheme:
Mechanistic Considerations: The reaction is believed to proceed through two interconnected catalytic cycles. T[11]he palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex.
[11]Catalyst and Condition Comparison:
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | THF or DMF | RT - 50 | 2-12 | Excellent | The standard and highly effective protocol. |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | MeCN | RT | 1-6 | High | A very common and reliable alternative. |
| Pd/C | CuI | K₂CO₃ | H₂O | 60 | 8 | Good | Copper-free versions are also possible. |
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-(trifluoromethoxy)benzene 1[1]. To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). 2. Degas the mixture with argon and stir at room temperature for 6-12 hours. 3. Upon completion, remove the solvent under reduced pressure. 4. Partition the residue between ethyl acetate and water. 5. Wash the organic layer with brine, dry over MgSO₄, and concentrate. 6. Purify the product by column chromatography on silica gel.
Logical Relationship Diagram: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Forming C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. T[12]his reaction has become indispensable for the preparation of aryl amines.
[13]General Reaction Scheme:
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine.
[12][14]Catalyst and Condition Comparison:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | High | A first-generation, highly effective system. |
| Pd(OAc)₂ / XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | 4-18 | Excellent | Sterically hindered ligands expand the substrate scope. |
| [(CyPF-tBu)PdCl₂] | K₂CO₃ | t-AmylOH | 100 | 1-4 | Often >95 | Air-stable precatalysts simplify the procedure. |
Experimental Protocol: Synthesis of N-Phenyl-4-(trifluoromethoxy)aniline
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C for 16 hours.
-
After cooling, dilute with ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Logical Relationship Diagram: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Stille Coupling: Versatility with Organostannanes
The Stille reaction is a palladium-catalyzed cross-coupling of an organic halide with an organotin compound. W[15][16]hile the toxicity of organotin reagents is a drawback, the reaction is highly versatile and tolerant of a wide range of functional groups.
[17][18]General Reaction Scheme:
Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. T[15]he transmetalation step is often the rate-determining step.
Catalyst and Condition Comparison:
| Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | None | Toluene or THF | 80-110 | 12-24 | Good to Excellent | A standard catalyst for Stille couplings. |
| Pd₂(dba)₃ / P(o-tol)₃ | None | Toluene | 90-110 | 12-16 | High | Tris(o-tolyl)phosphine can be an effective ligand. |
| PdCl₂(PPh₃)₂ | CuI | NMP | 60 | 4-12 | Varies | Copper(I) iodide can accelerate the reaction. |
Experimental Protocol: Synthesis of 4-Vinyl-1-(trifluoromethoxy)benzene 1[19]. In a Schlenk tube, dissolve this compound (1.0 mmol) and vinyltributyltin (1.1 mmol) in anhydrous toluene (10 mL). 2. Degas the solution with argon for 15 minutes. 3. Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and seal the tube. 4. Heat the reaction mixture to 100 °C for 16 hours. 5. After cooling, concentrate the mixture and purify directly by flash chromatography on silica gel to remove the tin byproducts and isolate the product.
Logical Relationship Diagram: Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion: A Versatile and Indispensable Reagent
This compound is a highly valuable and versatile building block in organic synthesis. Its high reactivity, stemming from the labile carbon-iodine bond, makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. The choice of a specific methodology—be it Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or Stille—will ultimately depend on the desired target molecule and the functional group tolerance required. By understanding the mechanistic underpinnings and comparative performance of different catalytic systems, researchers can strategically employ this key reagent to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. calibrechem.com [calibrechem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Stille Coupling [organic-chemistry.org]
- 19. rsc.org [rsc.org]
alternative reagents to 1-Iodo-4-(trifluoromethoxy)benzene for introducing the trifluoromethoxy group
An In-Depth Guide to Reagents for Direct Trifluoromethoxylation: A Comparative Analysis for the Modern Chemist
Introduction: The Rising Prominence of the Trifluoromethoxy Group
In the landscape of modern drug discovery and materials science, the trifluoromethoxy (OCF₃) group has emerged as a substituent of profound importance. Its unique combination of high lipophilicity, metabolic stability, and electron-withdrawing nature allows for the fine-tuning of a molecule's physicochemical properties.[1][2][3] The incorporation of an OCF₃ moiety can significantly enhance a drug candidate's membrane permeability, bioavailability, and resistance to oxidative degradation.[4]
While building blocks like 1-Iodo-4-(trifluoromethoxy)benzene are invaluable for introducing the entire 4-(trifluoromethoxy)phenyl scaffold via cross-coupling reactions, they do not serve as direct sources of the OCF₃ group itself.[5] For chemists seeking to append the trifluoromethoxy functional group directly onto a diverse range of substrates, a different class of reagents is required. This guide provides a comprehensive, data-supported comparison of the leading alternative reagents for direct trifluoromethoxylation, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, substrate scope, and practical considerations for the principal classes of trifluoromethoxylation reagents: electrophilic, nucleophilic, and radical.
A Mechanistic Overview: The Three Pathways to Trifluoromethoxylation
The direct introduction of an OCF₃ group onto a substrate is primarily achieved through one of three reactive intermediates: an electrophilic "OCF₃⁺" equivalent, a nucleophilic "OCF₃⁻" anion, or a "•OCF₃" radical. The choice of reagent dictates the reaction pathway and, consequently, the types of substrates that can be successfully functionalized.
Caption: Classification of direct trifluoromethoxylation reagents.
Part 1: Electrophilic Trifluoromethoxylation Reagents
These reagents formally transfer an "OCF₃⁺" species to a nucleophilic substrate. They are particularly effective for the trifluoromethoxylation of heteroatoms (O, S, P) and electron-rich carbon centers.
Togni Reagents: Hypervalent Iodine Compounds
First introduced in 2006, Togni's hypervalent iodine reagents have become mainstays for electrophilic trifluoromethylation and, by extension, trifluoromethoxylation of certain substrates.[6] Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a bench-stable, crystalline solid that can trifluoromethylate a wide array of nucleophiles.[7][8] While its primary use is for CF₃ transfer, its reaction with phenols and alcohols can lead to O-trifluoromethylated products, often in competition with C-trifluoromethylation of the aromatic ring.[1][3][7]
Mechanism and Application: The reaction mechanism can be complex, proceeding via either a polar pathway or a single-electron transfer (SET) process, the latter of which generates a trifluoromethyl radical.[9][10] For the O-trifluoromethylation of alcohols, a Lewis acid catalyst such as Zn(NTf₂)₂ is often required to activate the reagent and facilitate the transfer of the CF₃ group to the oxygen atom.[3][11]
Experimental Protocol: Zn-Mediated O-Trifluoromethylation of an Alcohol [3]
-
Materials: Primary or secondary alcohol (1.0 mmol, 5.0 equiv), Togni Reagent II (0.2 mmol, 1.0 equiv), Zn(NTf₂)₂ (0.01 mmol, 5 mol%).
-
Procedure:
-
To a flame-dried vial under an inert atmosphere (N₂ or Ar), add Togni Reagent II and Zn(NTf₂)₂.
-
If the alcohol is a liquid, add it directly to the vial (the alcohol serves as both reactant and solvent). If the alcohol is a solid, dissolve it in a minimal amount of anhydrous solvent (e.g., DCM or DCE).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR. Reactions are often complete within minutes to a few hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an appropriate organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Umemoto Reagents: Electrophilic Sulfonium Salts
Developed by Umemoto and coworkers, these reagents are typically (trifluoromethyl)dibenzoheterocyclic salts, with the most common being S-(trifluoromethyl)dibenzothiophenium salts.[6][12] They are powerful electrophilic trifluoromethylating agents known for their high reactivity towards a broad spectrum of soft nucleophiles.[13][14] More recent generations, such as Umemoto Reagent IV, feature electron-withdrawing trifluoromethoxy groups on the dibenzothiophene core, further enhancing their reactivity and stability.[15]
Mechanism and Application: Umemoto reagents directly transfer a CF₃ group to a nucleophile. Their O-trifluoromethylation capabilities are most pronounced with phenols and alcohols, typically requiring a base to generate the corresponding nucleophilic alkoxide or phenoxide.[3][12]
| Reagent Family | Typical Structure | Key Advantages | Key Limitations |
| Togni Reagents | Hypervalent Iodine(III)-CF₃ | Bench-stable solid, high functional group tolerance, commercially available.[7][8] | Can lead to C-trifluoromethylation byproducts with phenols; may require Lewis acid catalysis.[1][3] |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salt | Highly reactive, effective for a wide range of nucleophiles, newer generations have improved stability and power.[15][16] | Can be expensive due to multi-step synthesis; requires careful handling.[15] |
Part 2: Nucleophilic Trifluoromethoxylation Reagents
These reagents deliver the trifluoromethoxide anion (OCF₃⁻) to an electrophilic substrate. This approach is ideal for SN2-type reactions with substrates bearing a good leaving group or for addition to carbonyls and other electrophilic centers.
Pre-formed and In Situ Sources of OCF₃⁻
The trifluoromethoxide anion is a relatively poor nucleophile.[1] Early methods relied on generating it in situ due to its instability.
-
Tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃): This salt serves as a direct source of the OCF₃⁻ anion and is effective for displacing excellent leaving groups like primary triflates under mild conditions.[1]
-
Trifluoromethyl Triflate (TFMT) with a Fluoride Source: A more recent method involves the reaction of TFMT with a fluoride source like AgF to generate the trifluoromethoxide anion in situ.[17] This method is highly effective for synthesizing valuable α-trifluoromethoxy carbonyl compounds. However, a major drawback is the generation of autogenous pressure during the reaction, which requires specialized glassware for safe scale-up.[17]
-
Trifluoromethyl Arylsulfonates (TFMS): Developed as safer, less volatile alternatives to TFMT, TFMS reagents can release the trifluoromethoxide anion upon activation with a fluoride source.[3]
Experimental Protocol: Synthesis of an α-Trifluoromethoxy Ketone [17]
-
Materials: α-Bromo ketone (100 mmol, 1.0 equiv), Silver(I) fluoride (AgF) (110 mmol, 1.1 equiv), Trifluoromethyl triflate (TFMT) (110 mmol, 1.1 equiv), anhydrous acetonitrile (CH₃CN).
-
Safety Note: This reaction generates pressure and must be conducted in appropriate pressure-rated glassware with careful temperature control and pressure monitoring.
-
Procedure:
-
In a three-neck flask equipped with two dropping funnels and a pressure gauge, suspend AgF in anhydrous CH₃CN and cool to -30 °C.
-
Add TFMT dropwise, carefully monitoring the internal pressure to keep it below 1.4 bar.
-
Stir the heterogeneous mixture for 2 hours at -30 °C.
-
Add a solution of the α-bromo ketone in CH₃CN dropwise at -30 °C.
-
After the addition is complete, allow the reaction to stir overnight while gradually warming to room temperature.
-
Filter the reaction mixture to remove silver salts and concentrate the filtrate.
-
Purify the resulting crude product by distillation or column chromatography.
-
Part 3: Radical Trifluoromethoxylation Reagents
This modern approach generates the highly reactive trifluoromethoxy radical (•OCF₃), which can engage in reactions that are inaccessible via polar pathways, most notably direct C-H functionalization of (hetero)arenes.
Photoredox-Catalyzed Generation of •OCF₃
Visible-light photoredox catalysis has revolutionized the generation of reactive radical species under mild conditions.[18] In the context of trifluoromethoxylation, a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) can be excited by blue LEDs. The excited-state catalyst can then engage in a single-electron transfer process with a suitable precursor to generate the •OCF₃ radical.[18]
Mechanism and Application: A common strategy involves the in situ formation of AgOCF₃ from a trifluoromethyl arylsulfonate (TFMS) and a silver salt. The photocatalytic cycle then generates the •OCF₃ radical, which can add to arenes or heteroarenes.[18] This method allows for the direct trifluoromethoxylation of aromatic C-H bonds, a highly desirable transformation.[2] A key challenge is controlling regioselectivity and preventing over-functionalization, often requiring the use of the aromatic substrate in large excess.[18]
Caption: Simplified photoredox cycle for C-H trifluoromethoxylation.
Comparative Summary of Trifluoromethoxylation Reagents
| Reagent Class | Specific Reagent | Substrate Scope | Advantages | Limitations |
| Electrophilic | Togni Reagent II | Phenols, alcohols, thiols, phosphines, alkenes.[3][7][8] | Bench-stable, commercially available, broad functional group tolerance.[7] | Potential for C-trifluoromethylation byproducts; can require catalysis.[1][3] |
| Electrophilic | Umemoto Reagents | β-dicarbonyls, silyl enol ethers, (hetero)arenes, thiols, phosphines.[13][16] | Highly reactive, powerful electrophiles.[15] | Expensive, multi-step synthesis.[15] |
| Nucleophilic | TASOCF₃ | Substrates with excellent leaving groups (e.g., primary triflates).[1] | Direct source of OCF₃⁻, mild conditions. | Poor nucleophilicity limits scope.[1] |
| Nucleophilic | TFMT / AgF | α-Halo carbonyls, other electrophiles.[17] | Highly effective for certain transformations. | Generates hazardous pressure, requires special equipment.[17] |
| Radical | Photoredox Systems | (Hetero)arenes, styrenes, alkenes.[18] | Enables direct C-H functionalization, mild conditions.[18] | Often requires excess substrate, catalyst cost, potential for side products.[18] |
| Radical | N-(trifluoromethoxy)amine Precursors | (Hetero)arenes (intramolecular).[3][19] | Excellent regioselectivity (ortho), high functional group tolerance. | Requires synthesis of precursor, limited to intramolecular reactions.[3][20] |
Conclusion and Future Outlook
The field of direct trifluoromethoxylation has evolved significantly, moving beyond harsh, classical methods to a suite of sophisticated reagents that operate through distinct mechanistic pathways. The choice of reagent is critically dependent on the target transformation.
-
For O-trifluoromethylation of alcohols and phenols , electrophilic reagents like those from Togni and Umemoto are often the most direct, though careful optimization may be needed to control selectivity.
-
For introducing the OCF₃ group at an electrophilic carbon center , nucleophilic methods utilizing in situ generated trifluoromethoxide are powerful but may come with significant safety and handling considerations.
-
For the highly sought-after direct C-H trifluoromethoxylation of arenes , modern radical-based methods, particularly those employing photoredox catalysis, represent the cutting edge of the field.
Future research will undoubtedly focus on developing more economical, stable, and user-friendly reagents. The ultimate goal is to create a universally applicable trifluoromethoxylation protocol that is both highly efficient and operationally simple, further cementing the role of the OCF₃ group as a privileged substituent in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Introducing a new radical trifluoromethylation reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Togni Reagent II - Enamine [enamine.net]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Togni reagent - Enamine [enamine.net]
- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Umemoto Reagent I - Enamine [enamine.net]
- 15. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Iodo-4-(trifluoromethoxy)benzene: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 1-Iodo-4-(trifluoromethoxy)benzene (CAS No. 103962-05-6), a versatile yet hazardous reagent. By understanding the chemical properties and associated risks of this compound, researchers can implement a disposal plan that is both safe and compliant with regulatory standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated organic compound that presents several risks:
-
Irritant: It is known to cause skin and serious eye irritation.[1][2][3] Prolonged or repeated contact can lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of vapors or dust may cause respiratory irritation.[2][3][4][5]
-
Environmental Hazard: While specific ecological data is limited, halogenated organic compounds can be persistent in the environment and should not be released into drains or waterways.[4][6]
These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all stages of use and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust safety protocol begins with comprehensive personal protection. The following PPE is mandatory when handling this compound, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[7] | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[4][8] | To prevent skin contact, which can cause irritation.[1][2][3] |
| Body | A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, chemical-resistant coveralls are recommended. | To protect the skin from accidental splashes or contact. |
| Respiratory | For most lab-scale operations in a well-ventilated fume hood, respiratory protection may not be necessary. If vapors or dust are generated, a NIOSH-approved respirator with organic vapor cartridges is required.[4][7] | To prevent inhalation, which can lead to respiratory tract irritation.[2][3][4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with institutional and regulatory guidelines.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: this compound waste should be collected in a designated, clearly labeled, and compatible container.
-
Halogenated Organic Waste: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated organic waste, acidic waste, or basic waste.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10][11]
Container Selection and Labeling
The choice of waste container and its labeling are critical for safety and compliance.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The hazard pictograms for irritant (GHS07).[4]
-
The date the waste was first added to the container.
-
On-site Storage and Final Disposal
Proper storage of the waste container while awaiting pickup is essential.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed professional waste disposal company.[4] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Spill Response
In the event of a spill, immediate and decisive action is required.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10][12]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.[13]
-
Properly dispose of all contaminated materials, including gloves, as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert colleagues.[13]
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Prevent entry into the affected area.
-
Personnel Exposure
In the case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide—from understanding the inherent hazards and utilizing correct PPE to implementing a stringent waste segregation and disposal plan—researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
- 1. This compound | C7H4F3IO | CID 2777294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H4F3IO | CID 2777294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. cws.auburn.edu [cws.auburn.edu]
- 6. afgsci.com [afgsci.com]
- 7. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Personal protective equipment for handling 1-Iodo-4-(trifluoromethoxy)benzene
An Essential Guide to Personal Protective Equipment for Handling 1-Iodo-4-(trifluoromethoxy)benzene
Authored by a Senior Application Scientist
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 103962-05-6), a key reagent in contemporary drug discovery and materials science. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to provide a field-proven operational plan.
Hazard Analysis: Understanding the Risks
This compound is a combustible liquid that presents several health hazards upon exposure.[1] A thorough understanding of these risks is the foundation of a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the "Warning" signal word and the GHS07 pictogram, indicating the following primary hazards[2][3][4]:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[3][5]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[3][5]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or mists are inhaled.[1][3][5]
Additionally, the compound is noted to be sensitive to light and air, which necessitates specific storage and handling considerations.[6] While comprehensive toxicological data is not fully available, these established classifications demand a cautious and well-protected approach.[7]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Transfer | Safety glasses with side-shields (EN166 compliant)[2] | Nitrile or neoprene gloves | Fully-buttoned laboratory coat | Work in a certified chemical fume hood |
| Reaction Setup & Workup | Chemical safety goggles[7] | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Small Spill Cleanup (<100 mL) | Chemical safety goggles and face shield[8] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or suit | Air-purifying respirator with organic vapor cartridges[2] |
| Large Spill or Emergency | Full-face respirator or SCBA[9] | Heavy-duty, chemical-resistant gloves | Fully-encapsulated chemical protective suit[9] | Positive-pressure, self-contained breathing apparatus (SCBA)[8][9] |
Causality Behind PPE Choices:
-
Eye Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles to provide a complete seal around the eyes, protecting from splashes.[1][7] A face shield offers an additional layer of protection during higher-risk procedures like spill cleanup.[8]
-
Hand Protection: Gloves are the primary barrier against skin irritation.[2] Nitrile or neoprene gloves offer good chemical resistance. Proper glove removal technique is crucial to prevent secondary contamination.[2]
-
Body Protection: A standard lab coat protects against minor splashes during routine use. For larger quantities or spill response, a chemical-resistant apron or suit is required to prevent the liquid from soaking through to the skin.[7]
-
Respiratory Protection: The compound's potential to cause respiratory irritation makes it imperative to handle it within a functioning chemical fume hood to control vapor exposure.[1][2] For spills or situations where vapor concentrations are unknown or exceed exposure limits, an air-purifying respirator or SCBA is essential.[2][9]
Operational and Disposal Plans: Step-by-Step Protocols
Standard Handling Protocol
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed.[10]
-
PPE Donning: Put on a lab coat, followed by safety goggles and gloves.
-
Chemical Handling: Conduct all transfers, weighing, and reaction setups within the fume hood. Avoid breathing vapors and prevent contact with skin and eyes.[1]
-
Post-Handling: Tightly close the container immediately after use.[1][2]
-
Decontamination: Wipe down the work surface. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.[2] Wash hands and any exposed skin thoroughly with soap and water.[1]
Spill Response Workflow
A spill of this compound requires immediate and decisive action. The following diagram outlines the procedural flow for managing a small-scale spill.
Caption: Workflow for small-scale spill response of this compound.
Waste Disposal Protocol
All waste contaminated with this compound must be treated as hazardous.
-
Segregation: Collect all contaminated materials, including used gloves, absorbent materials, and empty containers, in a designated hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical contents.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service.[2][11] Do not dispose of this chemical down the drain or in regular trash.[2] Contaminated packaging should be disposed of as unused product.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | C7H4F3IO | CID 2777294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
